Sp-8-CPT-cAMPS
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15ClN5O5PS2 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H15ClN5O5PS2/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20)/t9-,11-,12-,15-,28?/m1/s1 |
InChI Key |
IVNQJYQKSYRLTE-IYKFWPKASA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Sp-8-CPT-cAMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-(4-Chlorophenylthio)-adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-CPT-cAMPS), is a potent and highly selective cell-permeable activator of cAMP-dependent Protein Kinase A (PKA). Its chemical modifications, including the phosphorothioate group and the 8-chlorophenylthio moiety, confer resistance to hydrolysis by phosphodiesterases (PDEs) and enhance its lipophilicity, ensuring efficient passage across cell membranes. A key characteristic of this compound is its site-selectivity for the regulatory subunits of PKA, which allows for the specific interrogation of PKA-mediated signaling pathways, distinguishing them from pathways activated by other cAMP effectors like the Exchange protein directly activated by cAMP (Epac). This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Core Mechanism of Action: Selective Activation of Protein Kinase A
The canonical cAMP signaling pathway involves the activation of PKA, a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R-subunits bind to and inhibit the C-subunits. The binding of cAMP to the R-subunits induces a conformational change, leading to the dissociation of the C-subunits, which are then free to phosphorylate downstream substrate proteins on serine and threonine residues.[1][2]
This compound mimics the action of endogenous cAMP but with higher potency and selectivity for PKA.[3][4][5] Its mechanism involves:
-
Binding to Regulatory Subunits: this compound directly binds to the cyclic nucleotide-binding domains of the PKA regulatory subunits.
-
Site Selectivity: PKA exists in different isoforms, primarily PKA-I and PKA-II, which are defined by their respective regulatory subunits (RI and RII). Each regulatory subunit has two distinct cAMP binding sites, site A and site B. This compound exhibits significant selectivity for these sites and isoforms.
-
Holoenzyme Activation: Upon binding, this compound induces the dissociation of the catalytic subunits from the regulatory subunits, leading to the activation of the kinase.
-
Phosphodiesterase Resistance: The phosphorothioate modification at the cyclic phosphate ring makes this compound resistant to degradation by PDEs, resulting in a sustained activation of PKA.
-
Membrane Permeability: The lipophilic 8-CPT group enhances the ability of the molecule to cross cell membranes, making it effective in living cell assays.
Quantitative Data: Selectivity and Potency
The utility of this compound as a research tool lies in its high selectivity for PKA over other cAMP effectors, such as Epac. The following tables summarize the available quantitative data on the selectivity of this compound and related compounds.
| Compound | Target | Parameter | Value | Reference |
| This compound | PKA RI vs RII | Site A Selectivity | 153-fold for RI | |
| This compound | PKA RII vs RI | Site B Selectivity | 59-fold for RII |
| Compound | Target | Parameter | Value | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | |
| cAMP | Epac1 | EC50 | 30 µM | |
| 8-pCPT-2'-O-Me-cAMP | PKA | Activation | Weak activator |
Signaling Pathways
Activation of PKA by this compound initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including gene expression, metabolism, and cell proliferation. A primary downstream effector of PKA is the transcription factor cAMP response element-binding protein (CREB).
In contrast, Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. The activation of Epac by analogs such as 8-pCPT-2'-O-Me-cAMP leads to a distinct downstream signaling cascade.
Experimental Protocols
In Vitro PKA Kinase Activity Assay
This protocol describes a non-radioactive, colorimetric assay to measure the kinase activity of PKA in response to this compound.
Materials:
-
PKA Substrate Microtiter Plate (pre-coated with a specific PKA substrate)
-
Active PKA enzyme (positive control)
-
This compound
-
Kinase Assay Dilution Buffer
-
ATP
-
PKA Phosphospecific Substrate Antibody
-
Anti-Rabbit IgG:HRP Conjugate
-
TMB Substrate
-
Stop Solution
-
20X Wash Buffer
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers and reagents as per the manufacturer's instructions. Dilute the 20X Wash Buffer to 1X with deionized water.
-
Sample Preparation: Prepare serial dilutions of this compound in the Kinase Assay Dilution Buffer.
-
Kinase Reaction:
-
Add 40 µL of Kinase Assay Dilution Buffer to all wells.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Add 10 µL of a purified PKA enzyme solution. For a positive control, use the provided active PKA. For a negative control, omit the enzyme.
-
To initiate the reaction, add 10 µL of ATP solution to all wells.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Wash the wells three times with 1X Wash Buffer.
-
Add 50 µL of the PKA Phosphospecific Substrate Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 50 µL of the Anti-Rabbit IgG:HRP Conjugate and incubate at room temperature for 30 minutes.
-
Wash the wells five times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate and incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution to terminate the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the PKA activity.
GTP-Rap1 Pull-Down Assay for Epac Activity
This protocol is used to determine if this compound has any off-target effects on Epac activation by measuring the levels of active, GTP-bound Rap1.
Materials:
-
Cells of interest
-
This compound
-
8-pCPT-2'-O-Me-cAMP (positive control for Epac activation)
-
Lysis/Binding/Wash Buffer
-
Protease inhibitors
-
RalGDS-RBD agarose beads (or similar Rap1-GTP binding domain)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound, 8-pCPT-2'-O-Me-cAMP (positive control), or vehicle (negative control) for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis/Binding/Wash Buffer supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Pull-Down of Active Rap1:
-
Incubate 500-1000 µg of protein lysate with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis/Binding/Wash Buffer.
-
-
Western Blot Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Also, run an input control with a small fraction of the total cell lysate to show the total Rap1 levels.
-
Conclusion
This compound is an indispensable tool for the specific investigation of PKA-mediated signaling. Its high potency, selectivity, and cell permeability allow for the precise dissection of the roles of PKA in various physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their studies and to accurately interpret the resulting data. Understanding the nuanced mechanism of action of such chemical probes is paramount for advancing our knowledge of cellular signaling and for the development of novel therapeutic strategies.
References
- 1. Protein kinase A - Wikipedia [en.wikipedia.org]
- 2. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKA | Biologically Active Compounds - chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
A Technical Guide to Sp-8-CPT-cAMPS: A Selective PKA Activator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sp-8-CPT-cAMPS, a potent and selective cell-permeable activator of cAMP-dependent Protein Kinase A (PKA). This document details its mechanism of action, selectivity profile, and provides established experimental protocols for its use in research and drug discovery.
Introduction
This compound, or 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a widely utilized chemical tool for the specific activation of PKA in a variety of experimental systems. As a lipophilic analog of cyclic adenosine monophosphate (cAMP), it readily crosses cell membranes to activate PKA, a key serine/threonine kinase involved in a multitude of cellular processes, including gene expression, metabolism, and cell proliferation. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a sustained activation of PKA, making it a reliable tool for studying cAMP/PKA signaling pathways.
Mechanism of Action
The canonical activation of PKA occurs when the second messenger cAMP binds to the regulatory (R) subunits of the inactive PKA holoenzyme, which is a tetramer consisting of two regulatory and two catalytic (C) subunits. This binding event induces a conformational change, leading to the dissociation of the active C subunits.
This compound mimics the action of endogenous cAMP by binding to the cAMP-binding domains on the PKA regulatory subunits. This interaction triggers the dissociation of the catalytic subunits, leading to the phosphorylation of downstream target proteins. Notably, this compound exhibits site-selectivity in its binding to the different isoforms of PKA regulatory subunits. It preferentially selects for site A of the RI subunit compared to site A of the RII subunit by 153-fold and for site B of the RII subunit compared to site B of the RI subunit by 59-fold[1].
Quantitative Data: Selectivity and Potency
A critical aspect of utilizing this compound is its selectivity for PKA over other cAMP effectors, such as the Exchange protein directly activated by cAMP (Epac) and cyclic nucleotide-gated (CNG) ion channels. The following tables summarize the available quantitative data on the potency and selectivity of this compound.
| PKA Isoform | EC50 (nM) | Fold Selectivity (RIα/RIIβ) |
| RIα Holoenzyme | 342 | 3.6 |
| RIIβ Holoenzyme | 96 | - |
| Table 1: Activation of PKA Isoforms by this compound. EC50 values were determined using a fluorescence anisotropy assay. |
| Effector Protein | Activity | Notes |
| PKA | Potent Activator | Site-selective for RI and RII subunits[1]. |
| Epac1/Epac2 | Weak Activator/No significant activation | 8-pCPT-2'-O-Me-cAMP is a known selective activator of Epac, and studies show that this compound does not significantly activate Epac, confirming its selectivity for PKA[2]. |
| CNG Channels | No significant direct activation | While some cAMP analogs can interact with CNG channels, this compound is primarily used for its PKA-activating properties, and significant direct effects on CNG channels have not been a primary observation in the literature. |
| Table 2: Selectivity Profile of this compound. |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate PKA signaling.
In Vitro PKA Kinase Activity Assay
This protocol describes a non-radioactive, colorimetric ELISA-based assay to measure the kinase activity of purified PKA or PKA from cell lysates upon activation by this compound.
Materials:
-
PKA Kinase Activity Kit (containing PKA substrate-coated microtiter plate, ATP, and phosphospecific substrate antibody)
-
Purified PKA enzyme or cell lysate containing PKA
-
This compound
-
Kinase Assay Dilution Buffer
-
Stop Solution
-
Microplate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute all kit components as per the manufacturer's instructions. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare Samples:
-
For purified PKA: Dilute the PKA enzyme to the desired concentration in Kinase Assay Dilution Buffer.
-
For cell lysates: Prepare cell lysates according to standard protocols, ensuring the use of phosphatase inhibitors.
-
-
Assay Plate Preparation: Add 50 µL of Kinase Assay Dilution Buffer to each well of the PKA substrate microtiter plate and incubate for 10 minutes at room temperature. Aspirate the buffer.
-
Sample Addition: Add your PKA sample (purified enzyme or lysate) to the wells.
-
Initiate Reaction: Add a working solution of this compound at various concentrations to the respective wells to determine a dose-response curve. Include a positive control (e.g., a known PKA activator) and a negative control (vehicle). Add 10 µL of diluted ATP to all wells except the blank to start the kinase reaction.
-
Incubation: Incubate the plate for up to 90 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by emptying the contents of the wells.
-
Detection:
-
Add 40 µL of Phosphospecific Substrate Antibody to each well (except the blank) and incubate for 60 minutes at room temperature.
-
Wash the wells four times with 100 µL of 1X Wash Buffer.
-
Add 40 µL of diluted HRP-conjugated secondary antibody to each well (except the blank) and incubate for 30 minutes at room temperature.
-
Wash the wells as described above.
-
Add 60 µL of TMB Substrate to each well and incubate for 30-60 minutes at room temperature for color development.
-
Add 20 µL of Stop Solution to each well.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Cell-Based CREB Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the activation of PKA in intact cells by measuring the phosphorylation of a key downstream target, CREB (cAMP Response Element-Binding Protein), at Serine 133.
Materials:
-
Cell line of interest (e.g., HEK293, PC12)
-
Cell culture medium and supplements
-
This compound
-
Phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours before treatment, if necessary, to reduce basal signaling.
-
Treat the cells with various concentrations of this compound for a specified time course (e.g., 15-30 minutes). Include a vehicle-treated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total CREB to normalize for protein loading.
Applications in Research and Drug Development
This compound serves as an invaluable tool in a wide range of research applications:
-
Elucidation of PKA Signaling Pathways: By selectively activating PKA, researchers can dissect the specific roles of this kinase in various cellular processes.
-
Target Validation: In drug discovery, this compound can be used to validate PKA as a therapeutic target for various diseases.
-
Compound Screening: It can be used as a reference compound in high-throughput screening assays to identify novel PKA modulators.
-
Functional Studies: this compound has been used to study the role of PKA in diverse physiological and pathophysiological processes, including iNOS expression in vascular smooth muscle cells and anti-spasmogenic activity in tracheal tissue[1].
Conclusion
This compound is a potent, selective, and cell-permeable activator of PKA that has become an indispensable tool for researchers in cell biology, pharmacology, and drug discovery. Its well-characterized mechanism of action and selectivity profile, coupled with established experimental protocols, enable the precise investigation of PKA-mediated signaling pathways. This technical guide provides the necessary information for the effective utilization of this compound in a laboratory setting.
References
The Role of Sp-8-CPT-cAMPS in cAMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Sp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (Sp-8-CPT-cAMPS), a potent and selective activator of cAMP-dependent Protein Kinase A (PKA). We delve into the core of cAMP signaling, elucidate the specific role and mechanism of action of this compound, and present its applications in research and drug development. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.
Introduction to cAMP Signaling
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular functions, including metabolism, gene transcription, cell growth, and differentiation[1]. The intracellular concentration of cAMP is tightly controlled by its synthesis from ATP by adenylyl cyclases and its degradation to AMP by phosphodiesterases (PDEs)[2][3]. The biological effects of cAMP are primarily mediated through its downstream effectors, the most prominent being Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac)[2][4].
The canonical cAMP signaling pathway involves the activation of PKA, a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.
This compound: A Selective PKA Activator
This compound is a lipophilic analog of cAMP designed for high potency, selectivity, and cell permeability. Its chemical modifications, including a phosphorothioate group at the cyclic phosphate and a 4-chlorophenylthio substitution at the 8-position of the adenine ring, confer several advantageous properties for research applications.
Mechanism of Action:
This compound acts as a potent and selective agonist for the cAMP-binding sites on the regulatory subunits of PKA. This binding mimics the action of endogenous cAMP, causing the release and activation of the PKA catalytic subunits. A key feature of this compound is its high resistance to hydrolysis by most mammalian phosphodiesterases (PDEs), ensuring sustained activation of PKA in cellular systems. Its lipophilicity also facilitates its passage across cell membranes, allowing for effective use in intact cells.
This compound exhibits selectivity for PKA over the other major cAMP effector, Epac. This selectivity is crucial for dissecting the distinct roles of these two pathways in cellular processes.
Signaling Pathway of this compound
The signaling cascade initiated by this compound follows the canonical PKA pathway.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and related compounds.
Table 1: Selectivity of this compound for PKA Isoforms
| PKA Isoform Regulatory Subunit | Binding Site | Selectivity Fold | Reference |
| RI | Site A | 153-fold higher affinity than for RII Site A | |
| RII | Site B | 59-fold higher affinity than for RI Site B |
Table 2: Comparative Activity of cAMP Analogs
| Compound | Primary Target | Reported EC50/IC50 | Key Characteristics |
| This compound | PKA Activator | - | Potent, selective, membrane-permeable, PDE-resistant. |
| 8-CPT-cAMP | PKA/Epac Activator | IC50 (PDE III) = 24 µM, IC50 (PDE IV) = 25 µM, IC50 (PDE Va) = 0.9 µM | Activates both PKA and Epac. Also inhibits certain PDEs. |
| 8-pCPT-2'-O-Me-cAMP | Epac Activator | EC50 (Epac) ≈ 2.2 µM | Selective activator of Epac, does not activate PKA at low concentrations. |
| 6-Bnz-cAMP | PKA Activator | EC50 ≈ 0.50 pM for NK1R internalization | Highly potent and selective PKA activator. |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro PKA Activity Assay using a Fluorescent Kemptide Substrate
This non-radioactive assay measures the activity of PKA by quantifying the phosphorylation of a fluorescently labeled synthetic peptide substrate, Kemptide.
Materials:
-
Purified PKA or cell lysates containing PKA
-
This compound
-
Fluorescently labeled Kemptide (e.g., Kemptide-FITC)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Stop solution (e.g., EDTA or kinase inhibitor)
-
Agarose gel electrophoresis system
-
Fluorescence imager
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a standard reaction, combine the kinase reaction buffer, ATP (e.g., 100 µM final concentration), and the fluorescent Kemptide substrate (e.g., 50 µM final concentration).
-
Add the PKA source (purified enzyme or cell lysate) to the reaction mixture.
-
To test the effect of this compound, add the desired concentration of the activator to the reaction mixture. Include a control reaction without the activator.
-
Initiate the kinase reaction by incubating the mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Load the reaction products onto an agarose gel.
-
Perform electrophoresis to separate the phosphorylated and non-phosphorylated Kemptide. The added negative charge from the phosphate group will cause the phosphorylated peptide to migrate faster.
-
Visualize the gel using a fluorescence imager and quantify the band intensities to determine the percentage of phosphorylated substrate.
Measurement of Nitrite Production in Vascular Smooth Muscle Cells
This protocol details the use of the Griess reagent to quantify nitrite, a stable breakdown product of nitric oxide (NO), to assess the effect of this compound on inducible nitric oxide synthase (iNOS) activity. This compound (100 μM) has been shown to enhance IL-1β-stimulated nitrite release and increase basal nitrite release in vascular smooth muscle cells.
Materials:
-
Rat aortic smooth muscle cells
-
Cell culture medium
-
This compound
-
Interleukin-1β (IL-1β) (optional, as a co-stimulant)
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate rat aortic smooth muscle cells in a 96-well plate and culture until they reach the desired confluency.
-
Replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 100 µM). Include control wells with vehicle only. If investigating synergistic effects, also include wells with IL-1β alone and in combination with this compound.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatants.
-
Prepare a nitrite standard curve by performing serial dilutions of the nitrite standard solution in fresh culture medium.
-
Add a portion of the collected supernatants and the nitrite standards to a new 96-well plate.
-
Add the Griess reagents to each well according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.
-
Incubate the plate at room temperature for the recommended time (usually 5-10 minutes) to allow for color development.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of iNOS Expression
This protocol describes the detection and quantification of inducible nitric oxide synthase (iNOS) protein expression in cell lysates by Western blotting following treatment with this compound. This compound (100 μM) has been observed to increase IL-1β-induced iNOS protein expression in rat aortic smooth muscle cells.
Materials:
-
Rat aortic smooth muscle cells
-
This compound
-
IL-1β (optional)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat rat aortic smooth muscle cells with this compound (e.g., 100 µM) and/or IL-1β for the desired duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression of iNOS.
Isolated Organ Bath Assay for Smooth Muscle Relaxation
This protocol outlines the methodology to assess the anti-spasmogenic activity of this compound on pre-contracted tracheal smooth muscle. This compound (10 µM) has been shown to exhibit anti-spasmogenic effects on acetylcholine-induced tension in guinea-pig trachealis.
Materials:
-
Guinea-pig trachea
-
Krebs-Henseleit solution (aerated with 95% O₂/5% CO₂)
-
Isolated organ bath system with isometric force transducers
-
Acetylcholine (ACh) or other contractile agonist
-
This compound
-
Data acquisition system
Procedure:
-
Isolate the trachea from a guinea pig and prepare tracheal rings.
-
Mount the tracheal rings in the isolated organ baths filled with Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.
-
Induce a stable contraction of the tracheal rings by adding a contractile agonist such as acetylcholine to the bath.
-
Once a stable plateau of contraction is achieved, add this compound (e.g., 10 µM) to the bath.
-
Record the changes in isometric tension over time using the data acquisition system.
-
Analyze the data to determine the extent of relaxation induced by this compound, typically expressed as a percentage of the initial contraction.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in both basic research and drug development.
-
Dissecting PKA-Specific Signaling: Its selectivity for PKA allows researchers to specifically probe the roles of this kinase in various cellular processes, distinguishing them from Epac-mediated effects.
-
Target Validation: By activating PKA, this compound can be used to validate PKA as a therapeutic target in various disease models.
-
Compound Screening: It can serve as a positive control in high-throughput screening assays designed to identify novel modulators of the PKA pathway.
-
Studying Disease Mechanisms: this compound is instrumental in investigating the involvement of PKA signaling in a wide range of physiological and pathological conditions, including cardiovascular diseases, neurological disorders, and cancer.
Conclusion
This compound is a powerful and indispensable tool for the study of cAMP/PKA signaling. Its high potency, selectivity for PKA, resistance to phosphodiesterase degradation, and cell permeability provide researchers with a reliable means to investigate the intricate roles of PKA in cellular function. The experimental protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cAMP signaling and in the development of novel therapeutics targeting this crucial pathway.
References
- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PKA RIα Homodimer Structure Reveals an Intermolecular Interface with Implications for Cooperative cAMP Binding and Carney Complex Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic-AMP-dependent protein kinase (PKA) activity assay based on FRET between cationic conjugated polymer and chromophore-labeled peptide - Analyst (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Sp-8-CPT-cAMPS: Discovery, Synthesis, and Application in cAMP/PKA Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Sp-8-(4-Chlorophenylthio)-adenosine-3',5'-cyclic monophosphorothioate (Sp-8-CPT-cAMPS), a potent and selective activator of cAMP-dependent protein kinase (PKA). We delve into the seminal work that led to its discovery, provide a representative synthesis protocol, and detail its mechanism of action within the PKA signaling pathway. This document summarizes key quantitative data regarding its potency and selectivity, outlines experimental protocols for its use, and employs visualizations to clarify complex biological and experimental workflows.
Discovery and Significance
The discovery of this compound was a significant advancement in the field of signal transduction research. Reported by Dostmann et al. in their 1990 publication in the Journal of Biological Chemistry, this analog of cyclic adenosine monophosphate (cAMP) was synthesized as part of a series of compounds designed to probe the cyclic nucleotide binding sites of PKA isozymes I and II.[1] The key innovation was the combination of a phosphorothioate modification at the cyclic phosphate, which confers resistance to hydrolysis by phosphodiesterases (PDEs), and a bulky, lipophilic chlorophenylthio group at the 8-position of the adenine ring, which enhances membrane permeability and selectivity.
This compound exhibits remarkable selectivity for the two major isoforms of PKA, PKA I and PKA II.[2][3] This selectivity, coupled with its metabolic stability and cell permeability, has established this compound as an invaluable tool for elucidating the specific roles of PKA-mediated signaling pathways in various cellular processes.
Physicochemical and Pharmacological Properties
This compound is a lipophilic molecule that readily crosses cell membranes to activate intracellular PKA. Its resistance to degradation by PDEs ensures a sustained cellular response.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄ClN₅O₅PS₂ | [4] |
| Molecular Weight | 509.9 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol | |
| Purity | Typically >98% by HPLC | |
| Storage | Store at -20°C, protected from light |
Quantitative Analysis of PKA Activation and Selectivity
The potency and selectivity of this compound for the regulatory subunits of PKA I and PKA II have been quantitatively determined. The data presented below is derived from competitive binding assays and activation assays.
| Parameter | PKA Isoform/Site | Value | Fold Selectivity | Reference |
| Relative Potency for Site A | RI vs RII | 153-fold higher for RI | 153 | |
| Relative Potency for Site B | RII vs RI | 59-fold higher for RII | 59 |
Note: The values represent the relative potency of this compound in activating the respective PKA isoforms by binding to their regulatory subunits.
Mechanism of Action and Signaling Pathway
This compound functions as a cAMP analog, directly activating PKA. The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, modulating their activity and leading to a cellular response. This compound bypasses the need for GPCR activation and adenylyl cyclase activity by directly activating the PKA holoenzyme.
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. The following is a representative protocol based on the general principles of cyclic nucleotide analog synthesis. For a detailed protocol, refer to the original publication by Dostmann et al. (1990).
In Vitro PKA Activity Assay
This protocol describes a common method for measuring PKA activity in vitro using a synthetic peptide substrate. Several commercial kits are available that utilize this principle.
Materials:
-
Purified PKA enzyme or cell lysate containing PKA
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Method for detecting phosphorylation (e.g., phosphospecific antibody, radioactive ATP, or ADP-Glo™ system)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the PKA enzyme or cell lysate to each well.
-
Add the different concentrations of this compound to the respective wells. Include a negative control (no activator) and a positive control (saturating concentration of cAMP).
-
Add the PKA substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (method depends on the detection system).
-
Detect the amount of phosphorylated substrate using the chosen method.
-
Calculate the PKA activity as a function of the this compound concentration and determine the EC₅₀ value.
Conclusion
This compound remains a cornerstone tool for researchers investigating cAMP-mediated signaling. Its unique properties of high potency, PKA isoform selectivity, membrane permeability, and resistance to enzymatic degradation allow for precise and reliable activation of the PKA pathway in cellular and in vitro systems. This guide provides a comprehensive overview of its discovery, properties, and application, serving as a valuable resource for scientists in both academic and industrial settings.
References
- 1. Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinases I and II with analogs of adenosine 3',5'-cyclic phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PKA Activator | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
The Transcriptional Ripple Effect: An In-depth Technical Guide to Sp-8-CPT-cAMPS-Mediated Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Sp-8-CPT-cAMPS, a potent and selective activator of cAMP-dependent Protein Kinase A (PKA), on gene expression. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for researchers investigating the transcriptional consequences of PKA activation.
Core Signaling Pathway: PKA-Mediated Gene Regulation
This compound is a lipophilic analog of cyclic adenosine monophosphate (cAMP) that is resistant to phosphodiesterase degradation, making it a stable and effective tool for activating the cAMP signaling cascade in intact cells. Its primary mechanism of action in regulating gene expression is through the activation of PKA.[1][2]
The canonical pathway proceeds as follows:
-
PKA Activation: this compound binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.
-
CREB Phosphorylation: The active PKA catalytic subunits translocate to the nucleus and phosphorylate the cAMP Response Element-Binding Protein (CREB) at a key serine residue (Ser-133).
-
Transcriptional Activation: Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-Binding Protein (CBP) and p300, to cAMP Response Elements (CREs) in the promoter regions of target genes.
-
Gene Expression: This transcriptional machinery initiates the expression of a wide array of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism.[2]
A key feature of this pathway is the induction of the Inducible cAMP Early Repressor (ICER), a transcriptional inhibitor that can create a negative feedback loop by binding to CREs and repressing gene expression.[3]
References
An In-depth Technical Guide on the Resistance of Sp-8-CPT-cAMPS to Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sp-8-CPT-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Sp-isomer) is a potent and membrane-permeant activator of protein kinase A (PKA), a key enzyme in the cyclic AMP (cAMP) signaling cascade. A critical attribute for its utility in research and potential therapeutic applications is its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP. This resistance ensures a sustained activation of PKA. This technical guide provides a comprehensive overview of the evidence for this compound's resistance to PDEs, details experimental protocols to quantify this resistance, and illustrates the signaling pathway it modulates.
Introduction to this compound and cAMP Signaling
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses, including metabolism, gene transcription, and cell proliferation.[1][2] The primary intracellular effector of cAMP is PKA.[3][4] The canonical cAMP signaling pathway begins with the activation of adenylyl cyclase, which synthesizes cAMP from ATP.[2] Four molecules of cAMP then bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic subunits. These catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, eliciting a cellular response.
The termination of the cAMP signal is primarily achieved through the hydrolytic activity of PDEs, which convert cAMP to the inactive 5'-AMP. The PDE superfamily comprises 11 families (PDE1-PDE11) with numerous isoforms, exhibiting different substrate specificities (cAMP-specific, cGMP-specific, or dual-substrate) and regulatory properties.
This compound is a structural analog of cAMP designed to be a potent PKA activator with enhanced metabolic stability. The "Sp" designation refers to the stereochemistry at the phosphorus atom in the cyclic phosphate ring, where one of the non-bridging oxygen atoms is replaced by a sulfur atom. This phosphorothioate modification is key to its resistance to PDE-mediated hydrolysis. The 8-CPT (8-(4-chlorophenylthio)) modification at the C8 position of the adenine ring enhances its lipophilicity and potency.
Resistance of this compound to Phosphodiesterases: A Logical Framework
Direct quantitative data on the hydrolysis rates of this compound across a comprehensive panel of PDE isozymes is not extensively available in the public literature. However, a strong inference of its resistance can be drawn from the well-documented properties of its diastereomer, Rp-8-CPT-cAMPS, and by comparing its structure to hydrolyzable analogs like 8-CPT-cAMP.
The Rp-isomer, Rp-8-CPT-cAMPS, is widely reported to be resistant to hydrolysis by mammalian phosphodiesterases. This resistance is attributed to the phosphorothioate modification, which sterically and electronically hinders the catalytic action of PDEs. Given that this compound shares this critical structural feature, it is highly probable that it exhibits similar, if not identical, resistance to PDE-mediated degradation.
In contrast, the related compound 8-CPT-cAMP, which lacks the phosphorothioate group, is known to be a substrate for and inhibitor of certain PDEs. This highlights the crucial role of the sulfur substitution in conferring metabolic stability.
Quantitative Data on Related Compounds
To provide a framework for understanding the likely interaction of this compound with PDEs, the following table summarizes the available quantitative data for the related compound, 8-CPT-cAMP.
| Compound | PDE Isozyme | Activity | IC50 (µM) | Notes |
| 8-CPT-cAMP | PDE5A | Substrate & Inhibitor | 0.9 | Metabolized at a rate half that of cGMP. |
| 8-CPT-cAMP | PDE3 | Inhibitor | 24 | |
| 8-CPT-cAMP | PDE4 | Inhibitor | 25 |
This data for 8-CPT-cAMP suggests that without the phosphorothioate modification, the 8-CPT-cAMP structure is susceptible to interaction with and hydrolysis by certain PDEs. The phosphorothioate modification in this compound is therefore the key structural determinant of its resistance.
Signaling Pathway of this compound
This compound acts as a direct activator of PKA. By mimicking the action of endogenous cAMP, it binds to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits. The sustained presence of this compound, due to its PDE resistance, leads to prolonged PKA activation and downstream signaling.
Experimental Protocols for Assessing PDE Resistance
To empirically determine the resistance of this compound to various PDE isozymes, several robust experimental protocols can be employed. Below are detailed methodologies for key assays.
Radioenzymatic Assay for PDE Activity
This is a classic and highly sensitive method to measure the hydrolysis of cyclic nucleotides.
Principle: The assay measures the conversion of radiolabeled Sp-8-CPT-[³H]-cAMPS to [³H]-5'-AMP-S. The product is then converted to [³H]-adenosine-S by a 5'-nucleotidase (e.g., snake venom), and the charged substrate is separated from the uncharged product by ion-exchange chromatography. The radioactivity of the product is then quantified by liquid scintillation counting.
Materials:
-
Purified recombinant PDE isozymes (PDE1-11)
-
Sp-8-CPT-[³H]-cAMPS (custom synthesis may be required)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
5'-Nucleotidase (from Crotalus atrox snake venom)
-
Anion exchange resin (e.g., Dowex AG1-X8)
-
Scintillation fluid
-
Microcentrifuge tubes, liquid scintillation vials, and counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice, each containing assay buffer and a specific concentration of the purified PDE isozyme.
-
To initiate the reaction, add Sp-8-CPT-[³H]-cAMPS to a final concentration of 1 µM.
-
Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes), ensuring that substrate hydrolysis does not exceed 20%.
-
Terminate the reaction by boiling the tubes for 1 minute, followed by cooling on ice.
-
Add 5'-nucleotidase to each tube and incubate at 30°C for 10 minutes to convert the product to the corresponding nucleoside.
-
Apply the reaction mixture to a pre-equilibrated anion exchange column.
-
Wash the column with a low-salt buffer to elute the uncharged [³H]-adenosine-S.
-
Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the rate of hydrolysis and compare it to the hydrolysis rate of [³H]-cAMP under the same conditions to determine the relative resistance.
HPLC-Based Assay for PDE Activity
This method offers a direct way to separate and quantify the substrate and its hydrolyzed product.
Principle: A reaction mixture containing the PDE, this compound, and necessary cofactors is incubated. The reaction is then stopped, and the mixture is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The substrate and product will have different retention times, allowing for their separation and quantification by UV absorbance.
Materials:
-
Purified recombinant PDE isozymes
-
This compound (non-radiolabeled)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Quenching solution (e.g., perchloric acid or acetonitrile)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer)
Procedure:
-
Set up the enzymatic reaction as described for the radioenzymatic assay, using non-radiolabeled this compound.
-
Incubate at 30°C for a specified time.
-
Stop the reaction by adding a quenching solution to precipitate the enzyme.
-
Centrifuge the samples to pellet the precipitated protein.
-
Inject the supernatant into the HPLC system.
-
Separate the substrate and product using an appropriate gradient of the mobile phase.
-
Detect the compounds by UV absorbance at a suitable wavelength (e.g., 280 nm).
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
Scintillation Proximity Assay (SPA) for PDE Activity
SPA is a homogeneous assay format that is well-suited for high-throughput screening.
Principle: Yttrium silicate SPA beads are coated with a zinc-based scintillant. These beads have a high affinity for the phosphate group of nucleotides. When [³H]-cAMP is hydrolyzed to [³H]-5'-AMP by a PDE, the [³H]-5'-AMP binds to the beads, bringing the tritium in close proximity to the scintillant, which results in light emission. Unreacted [³H]-cAMP does not bind and thus does not produce a signal. The resistance of Sp-8-CPT-[³H]-cAMPS would be indicated by a lack of signal generation.
Materials:
-
Purified recombinant PDE isozymes
-
Sp-8-CPT-[³H]-cAMPS
-
SPA beads (e.g., PEI-based or metal chelate)
-
Assay Buffer
-
Microplate scintillation counter
Procedure:
-
In a microplate, combine the PDE isozyme, Sp-8-CPT-[³H]-cAMPS, and SPA beads in the assay buffer.
-
Incubate the plate at room temperature with gentle shaking for the desired reaction time.
-
Measure the light output using a microplate scintillation counter.
-
A low signal in the presence of active PDE would indicate resistance of Sp-8-CPT-[³H]-cAMPS to hydrolysis.
Conclusion
This compound is an invaluable tool for the study of cAMP-mediated signaling pathways due to its potent PKA activation and, critically, its resistance to degradation by phosphodiesterases. This resistance, inferred from the properties of its Rp-isomer and the crucial role of the phosphorothioate modification, ensures a sustained and predictable cellular response. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of this resistance against a panel of PDE isozymes, further solidifying the understanding of this important research compound. For researchers and drug development professionals, the metabolic stability of this compound makes it a superior alternative to native cAMP for probing PKA-dependent signaling events.
References
An In-Depth Technical Guide to Sp-8-CPT-cAMPS and Rp-8-CPT-cAMPS for Researchers and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a vast array of physiological processes. The precise modulation of cAMP-mediated pathways is paramount for therapeutic intervention in numerous diseases. To this end, synthetic cAMP analogs have been developed as powerful tools to dissect and manipulate these pathways. Among the most widely utilized are the diastereomeric phosphorothioate derivatives of 8-(4-chlorophenylthio)-cAMP: Sp-8-CPT-cAMPS and Rp-8-CPT-cAMPS. This technical guide provides a comprehensive overview of these two critical research compounds, detailing their core differences, mechanisms of action, and experimental applications.
Core Differences: A Tale of Two Stereoisomers
This compound and Rp-8-CPT-cAMPS are stereoisomers, differing only in the spatial orientation of the sulfur atom on the cyclic phosphate moiety. This seemingly subtle structural variation leads to profoundly different biological activities. The "Sp" isomer acts as a potent agonist of the primary cAMP effector, Protein Kinase A (PKA), while the "Rp" isomer functions as a competitive antagonist .[1][2]
Their shared chemical modifications contribute to their utility in cellular and in vivo studies. The 8-(4-chlorophenylthio) modification at the adenine base enhances lipophilicity, facilitating membrane permeability.[3][4] Furthermore, the phosphorothioate modification at the cyclic phosphate group confers resistance to degradation by phosphodiesterases (PDEs), the enzymes responsible for cAMP hydrolysis, thus ensuring sustained intracellular concentrations.[3]
Mechanism of Action: Modulating the PKA Holoenzyme
The canonical cAMP signaling pathway involves the activation of PKA. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits, which then phosphorylate downstream target proteins.
This compound , as a PKA agonist, mimics the action of endogenous cAMP. It binds to the regulatory subunits of PKA, causing the release of the active catalytic subunits and initiating the phosphorylation cascade.
Conversely, Rp-8-CPT-cAMPS acts as a competitive inhibitor. It binds to the cAMP-binding sites on the regulatory subunits but fails to induce the conformational change necessary for catalytic subunit dissociation. By occupying these sites, it prevents the binding of endogenous cAMP, thereby keeping the PKA holoenzyme in its inactive state.
Quantitative Data: Binding Affinities and Potency
The differential effects of Sp- and Rp-8-CPT-cAMPS are rooted in their distinct binding affinities (Ka) and inhibitory constants (Ki) for the two major PKA isoforms, type I (PKA-I) and type II (PKA-II), as well as for the two tandem cAMP binding domains (A and B) on each regulatory subunit.
| Compound | PKA Isoform | Binding Site | Ka (nM) | Ki (nM) | Reference |
| This compound | PKA-I | Site A | 25 | - | (Dostmann et al., 1990) |
| PKA-I | Site B | 130 | - | (Dostmann et al., 1990) | |
| PKA-II | Site A | 120 | - | (Dostmann et al., 1990) | |
| PKA-II | Site B | 15 | - | (Dostmann et al., 1990) | |
| Rp-8-CPT-cAMPS | PKA-I | Site A | - | 1,200 | (Dostmann et al., 1990) |
| PKA-I | Site B | - | 4,500 | (Dostmann et al., 1990) | |
| PKA-II | Site A | - | 700 | (Dostmann et al., 1990) | |
| PKA-II | Site B | - | 250 | (Dostmann et al., 1990) |
Note: Lower Ka values indicate higher binding affinity for agonists, while lower Ki values indicate more potent inhibition for antagonists. As indicated, this compound shows selectivity for Site A of PKA-I and Site B of PKA-II. Conversely, Rp-8-CPT-cAMPS is a more potent inhibitor of PKA-II, particularly at Site B.
Beyond PKA, these analogs can also interact with other cAMP effectors, such as the Exchange Protein Directly Activated by cAMP (EPAC). It is crucial to consider these potential off-target effects in experimental design.
| Compound | Target | Action | EC50 / IC50 | Reference |
| This compound | EPAC1 | Agonist | ~1.5 µM | (Christensen et al., 2003) |
| Rp-8-CPT-cAMPS | EPAC1 | Weak Antagonist | >100 µM | (Christensen et al., 2003) |
Experimental Protocols
In Vitro PKA Activity Assay (Spectrophotometric)
This assay measures the kinase activity of PKA by monitoring the phosphorylation of a synthetic peptide substrate. The production of ADP is coupled to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.
Materials:
-
Purified PKA holoenzyme
-
This compound or Rp-8-CPT-cAMPS
-
cAMP (for control)
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Coupling enzyme system (Lactate Dehydrogenase and Pyruvate Kinase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, and the coupling enzyme system in each well of the microplate.
-
Add the PKA holoenzyme to the wells.
-
To test the agonist, add varying concentrations of this compound. For the antagonist, pre-incubate the PKA holoenzyme with varying concentrations of Rp-8-CPT-cAMPS before adding a fixed concentration of cAMP to stimulate the kinase.
-
Initiate the kinase reaction by adding ATP and the PKA substrate peptide.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.
-
Calculate the rate of NADH oxidation, which is proportional to PKA activity.
EPAC Activation Assay (FRET-based)
This cell-based assay utilizes a genetically encoded biosensor consisting of EPAC fused with a Förster Resonance Energy Transfer (FRET) pair (e.g., CFP and YFP). Activation of EPAC by a cAMP analog causes a conformational change that alters the distance or orientation between the FRET pair, leading to a change in the FRET signal.
Materials:
-
Cells stably or transiently expressing an EPAC-FRET biosensor
-
Cell culture medium
-
This compound
-
Fluorescence plate reader or microscope capable of FRET imaging
-
Control EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP)
Procedure:
-
Plate the EPAC-FRET expressing cells in a multi-well plate suitable for fluorescence measurements.
-
Replace the culture medium with an appropriate assay buffer.
-
Acquire a baseline FRET measurement.
-
Add varying concentrations of this compound to the wells.
-
Monitor the change in the FRET ratio (e.g., YFP/CFP emission) over time.
-
An increase or decrease in the FRET ratio, depending on the specific biosensor design, indicates EPAC activation.
References
Methodological & Application
How to use Sp-8-CPT-cAMPS in cell culture experiments.
Application Notes: Sp-8-CPT-cAMPS in Cell Culture
Introduction
This compound (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate, sodium salt) is a potent, cell-permeable, and phosphodiesterase (PDE)-resistant analog of cyclic adenosine monophosphate (cAMP). It is a widely used research tool for the specific activation of Protein Kinase A (PKA), a key enzyme in numerous cellular signaling pathways. Its high specificity and stability make it an invaluable reagent for investigating the downstream effects of cAMP signaling, including gene expression, cell cycle regulation, differentiation, and apoptosis.
Mechanism of Action
Unlike endogenous cAMP, which is rapidly degraded by PDEs, this compound persists within the cell, providing sustained activation of the cAMP signaling pathway. Upon entering the cell, it mimics the action of cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding event induces a conformational change, causing the dissociation and activation of the PKA catalytic subunits. These active subunits then phosphorylate a wide array of downstream substrate proteins in the cytoplasm and nucleus, such as transcription factors (e.g., CREB), ion channels, and metabolic enzymes, to elicit a cellular response.
Key Experimental Considerations
-
Concentration: The optimal working concentration of this compound is highly dependent on the cell type, cell density, and the specific biological endpoint being measured. A typical starting range is between 50 and 200 µM. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
-
Incubation Time: The time required to observe a cellular response can vary from minutes for rapid phosphorylation events to several hours or days for processes involving gene transcription and protein synthesis.
-
Solubility and Preparation: this compound is typically soluble in aqueous solutions like water or cell culture medium. Prepare a concentrated stock solution (e.g., 10-50 mM) in sterile water or a suitable buffer. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Controls: Always include a vehicle control (the solvent used to dissolve the this compound, e.g., sterile water or PBS) to ensure that the observed effects are due to the compound itself and not the solvent.
Quantitative Data Summary
The following table summarizes typical experimental conditions for this compound based on published studies. These values should serve as a starting point for experimental design.
| Cell Type | Concentration Range (µM) | Incubation Time | Observed Effect |
| Primary Neurons | 50 - 200 µM | 30 min - 24 hr | Neurite outgrowth, CREB phosphorylation |
| HEK293 Cells | 100 - 500 µM | 4 - 8 hr | CRE-dependent reporter gene expression |
| Hepatocytes | 10 - 100 µM | 1 - 6 hr | Regulation of gluconeogenic gene expression |
| Smooth Muscle Cells | 50 - 250 µM | 15 min - 4 hr | Induction of relaxation, ion channel modulation |
| PC12 Cells | 100 µM | 24 - 72 hr | Induction of neuronal differentiation |
Experimental Protocols
Protocol 1: General Method for PKA Activation and Downstream Analysis
Objective: To activate the cAMP/PKA signaling pathway in cultured cells to analyze a downstream event, such as protein phosphorylation.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or PBS
-
Appropriate cell line (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Antibodies for Western blot (e.g., anti-phospho-CREB, anti-total-CREB, anti-Actin)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 20 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C.
-
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
-
Cell Treatment:
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution directly into fresh, serum-free or complete cell culture medium to final concentrations (e.g., 0, 50, 100, 200 µM). The '0 µM' sample serves as the vehicle control.
-
Aspirate the old medium from the cells and gently wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the cells for the desired time (e.g., 30 minutes for phosphorylation studies).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Downstream Analysis (Western Blot):
-
Normalize protein samples to the same concentration with lysis buffer.
-
Perform SDS-PAGE and Western blot analysis using primary antibodies against the phosphorylated protein of interest (e.g., phospho-CREB) and a loading control (e.g., Actin or total CREB).
-
Protocol 2: CRE-Luciferase Reporter Assay for Gene Expression
Objective: To quantify the activation of cAMP-responsive element (CRE)-mediated gene transcription.
Materials:
-
CRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Opti-MEM or other serum-free medium
-
White, opaque 96-well plates
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells with the CRE-luciferase reporter plasmid and the control Renilla luciferase plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate for 18-24 hours to allow for plasmid expression.
-
-
Cell Treatment:
-
Prepare working solutions of this compound in fresh culture medium at various concentrations (e.g., 0 to 200 µM).
-
Replace the medium on the transfected cells with the treatment medium.
-
Incubate for 6-8 hours, or a time previously optimized for transcriptional responses in your cell line.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells using the passive lysis buffer provided with the assay kit.
-
Following the manufacturer's protocol, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Next, add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Express the data as fold change relative to the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of PKA activation by this compound.
Caption: General experimental workflow for cell treatment.
Application Notes and Protocols for Sp-8-CPT-cAMPS in Cellular Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sp-8-CPT-cAMPS, a potent and selective activator of cAMP-dependent protein kinase A (PKA), for in vitro cell-based assays. This document includes recommended concentrations, detailed experimental protocols, and a visual representation of the associated signaling pathway.
Introduction
This compound is a lipophilic and membrane-permeant analog of cyclic adenosine monophosphate (cAMP).[1] Its structure allows for efficient crossing of the cell membrane and resistance to degradation by phosphodiesterases, ensuring sustained activation of the PKA pathway.[1][2] This compound is a valuable tool for investigating the downstream effects of PKA activation in various cellular processes, including gene expression, cell cycle regulation, and apoptosis.[3][4]
Data Presentation: Recommended Concentrations
The optimal concentration of this compound can vary significantly depending on the cell type, the duration of treatment, and the specific biological endpoint being investigated. The following table summarizes concentrations and their observed effects as reported in the literature.
| Cell Type | Concentration | Incubation Time | Observed Effect |
| Vascular Smooth Muscle Cells | 100 µM | 24 hours | Enhanced IL-1β-stimulated nitrite release. |
| Rat Aortic Smooth Muscle Cells | 100 µM | 24 hours | Increased IL-1β-induced expression of iNOS protein. |
| Guinea-pig Trachealis | 10 µM | 30 minutes | Exhibited anti-spasmogenic activity. |
| Murine S49 Lymphoma Cells | Not Specified | 2, 6, and 24 hours | Altered expression of approximately 4,500 genes at 24 hours. |
| HL-60 Human Promyelocytic Leukemia Cells | Not Specified | 96 hours | Effects on cell cycle kinetics. |
| Chronic Myelogenous Leukemia (CML) Bone Marrow Cells | 100 µM | 24-48 hours | Selective purging of Philadelphia Chromosome positive cells. |
| t(11;17) Acute Promyelocytic Leukemia (APL) Murine Model | Not Specified | Not Specified | Enhanced cellular differentiation and improved gene trans-activation by ATRA. |
Signaling Pathway
This compound selectively activates Protein Kinase A (PKA). The canonical cAMP signaling pathway, which is mimicked by this compound, is initiated by the binding of an extracellular signal to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP. This compound bypasses the need for GPCR activation and directly activates PKA.
The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP, or in this case this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates in the cytoplasm and nucleus, including transcription factors like CREB (cAMP response element-binding protein), which in turn regulate gene expression.
Experimental Protocols
The following are generalized protocols for treating cells with this compound and subsequent analysis. It is crucial to optimize these protocols for your specific cell line and experimental goals.
General Workflow for Cell-Based Assays
A typical workflow for a cell-based assay involving this compound treatment is outlined below.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. biolog.de [biolog.de]
- 3. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sp-8-CPT-cAMPS in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-CPT-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, 8-(4-Chlorophenylthio)-, Sp-isomer) is a potent and selective cell-permeable activator of cAMP-dependent Protein Kinase A (PKA).[1][2] Its high lipophilicity allows it to readily cross cell membranes, making it an invaluable tool for investigating the role of the cAMP/PKA signaling pathway in various neuronal processes.[3] This document provides detailed application notes and protocols for the use of this compound in neuroscience research, with a focus on synaptic plasticity, neuronal differentiation, and signaling pathway analysis.
Mechanism of Action
This compound is an analog of cyclic adenosine monophosphate (cAMP) that selectively binds to and activates PKA.[2] PKA is a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of an activator like this compound to the regulatory subunits, the catalytic subunits are released and become active.[4] These active catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating their activity and initiating a wide range of cellular responses. This compound shows a preference for the B site of the type II PKA regulatory subunit (RII).
Signaling Pathway
The activation of PKA by this compound initiates a signaling cascade that plays a crucial role in synaptic plasticity and neuronal function. Key downstream effectors include the phosphorylation of transcription factors like CREB, which is essential for long-term memory formation, and the modulation of ion channels and receptors, such as AMPA receptors, which are critical for synaptic transmission.
References
Application of Sp-8-CPT-cAMPS in cancer cell studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (Sp-8-CPT-cAMPS) is a lipophilic, membrane-permeant, and phosphodiesterase-resistant analog of cyclic adenosine monophosphate (cAMP).[1] As a potent activator of cAMP-dependent protein kinase A (PKA), it serves as a valuable tool in cancer research to investigate the roles of cAMP signaling in cell proliferation, apoptosis, and differentiation.[1][2] this compound selectively activates PKA isozymes I and II and has also been shown to influence the activity of the Exchange protein directly activated by cAMP (Epac), another key mediator of cAMP signaling.[2][3] Its ability to mimic the effects of elevated intracellular cAMP levels makes it instrumental in elucidating the therapeutic potential of targeting this pathway in various malignancies, including glioblastoma, leukemia, and colon, and ovarian cancers.
Mechanism of Action in Cancer Cells
This compound exerts its effects on cancer cells primarily through the activation of the cAMP signaling pathway. This pathway can lead to divergent outcomes, such as growth inhibition or promotion, depending on the specific cancer type and its genetic context. The two main effectors of cAMP are Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
PKA-Mediated Effects:
Upon entering the cell, this compound binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues. Key PKA-mediated effects in cancer cells include:
-
Cell Cycle Arrest: PKA activation can lead to the inhibition of cell cycle progression.
-
Apoptosis Induction: In some cancer cell lines, PKA signaling can trigger programmed cell death.
-
Modulation of MAPK/ERK Pathway: PKA can inhibit the Raf-MEK-ERK signaling cascade, a critical pathway for cell proliferation, by phosphorylating and inactivating Raf kinase.
-
Gene Transcription: PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in various cellular processes, including cell survival and differentiation.
Epac-Mediated Effects:
This compound can also activate Epac, a guanine nucleotide exchange factor for the small GTPases Rap1 and Rap2. The activation of the Epac pathway can lead to:
-
Inhibition of Cell Growth: In glioblastoma cells, Epac activation has been shown to contribute to the suppression of the Ras-p44/42 MAPK signaling pathway, leading to reduced cell growth.
-
Induction of Differentiation: In certain cellular contexts, Epac activation can promote cell differentiation.
-
Complex Crosstalk with PKA: PKA and Epac signaling pathways can act independently, synergistically, or antagonistically to regulate specific cellular functions.
The following diagram illustrates the primary signaling pathways activated by this compound.
Data Presentation
The following tables summarize the effects of this compound and related cAMP analogs on various cancer cell lines.
Table 1: In Vitro Effects of this compound and Related Analogs on Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | Concentration | Observed Effects | Reference(s) |
| This compound | Vascular Smooth Muscle | Rat Aortic Smooth Muscle Cells | 100 µM | Increased IL-1β-induced iNOS protein expression. | |
| Sp-8-Cl-cAMPS | Leukemia | HL-60 | 8-100 µM (IC50) | Growth inhibition. | |
| Sp-8-Cl-cAMPS | Colon Cancer | LS-174T | 8-100 µM (IC50) | Growth inhibition. | |
| 8-CPT-cAMP | Glioblastoma | U87MG | 5 µM | Effective activation of Epac, inhibition of p44/42 MAPK phosphorylation. | |
| 8-CPT-cAMP | Acute Promyelocytic Leukemia | NB4, NB4-LR1 | 0.2 mM | Strong PKA stimulation, induction of cell maturation. | |
| 8-Cl-cAMP | Various Cancers | ARO, NPA, WRO | Not specified | Potent antiproliferative effect. | |
| 8-Cl-cAMP | Glioblastoma | U87MG, U251MG | 10-50 µM | Dose-related accumulation of cells in S phase, apoptosis in U87MG. | |
| 8-Cl-cAMP | Neuroblastoma, Leukemia | SH-SY5Y, HL60 | Not specified | Induction of apoptosis. | |
| dbcAMP / Forskolin | Glioblastoma | U87MG | 1 mM / 10 µM | Reduced tumor area and invasion. |
Experimental Protocols
Below are detailed protocols for key experiments commonly performed when studying the effects of this compound on cancer cells.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for examining the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., PKA substrates, ERK, Akt).
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-PKA substrate)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
The following diagram provides a general workflow for in vitro studies using this compound.
References
Preparing a Stock Solution of Sp-8-CPT-cAMPS: An Application Note and Protocol
Introduction
Sp-8-CPT-cAMPS (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer, sodium salt) is a potent and selective activator of cAMP-dependent protein kinase A (PKA).[1][2] As a cell-permeable analog of cyclic adenosine monophosphate (cAMP), it is a valuable tool for researchers studying cAMP-mediated signaling pathways.[3] This compound is resistant to degradation by phosphodiesterases, ensuring a more sustained activation of PKA in experimental settings.[4][5] This document provides detailed protocols for the preparation of a stock solution of this compound for use in various research applications.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is crucial for its proper handling and use. The table below summarizes key information.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄ClN₅NaO₅PS₂ | |
| Molecular Weight | 509.9 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| CAS Number | 129693-13-6 |
This compound Signaling Pathway
This compound mimics the action of endogenous cAMP by binding to and activating PKA. This activation initiates a signaling cascade that plays a critical role in numerous cellular processes.
Caption: Signaling pathway of this compound.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for maintaining its activity. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | ~1 mM to 50 mM | |
| DMSO | Soluble | |
| DMF | 30 mg/mL | |
| Ethanol | Soluble |
Protocol for Preparing a 10 mM Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, nuclease-free water.
Materials:
-
This compound (sodium salt)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (509.9 g/mol ).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 509.9 g/mol x 1000 mg/g = 5.1 mg
-
-
Weigh the compound: Carefully weigh out 5.1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolve the compound: Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube.
-
Mix thoroughly: Vortex the solution until the compound is completely dissolved. A clear, colorless solution should be obtained.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -70°C for long-term storage.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for using the this compound stock solution in a typical cell-based experiment.
Caption: General experimental workflow.
Applications and Working Concentrations
This compound is utilized in a variety of cell-based assays to investigate the role of PKA signaling. The optimal working concentration and incubation time are cell-type and application-dependent and should be determined empirically. The table below provides examples of working concentrations from the literature.
| Application | Cell Type | Working Concentration | Incubation Time | Reference |
| Enhancement of IL-1β-stimulated nitrite release | Vascular smooth muscle cells | 100 µM | 24 h | |
| Increased IL-1β-induced iNOS protein expression | Rat aortic smooth muscle cells | 100 µM | 24 h | |
| Anti-spasmogenic activity | Guinea-pig trachealis | 10 µM | 30 min | |
| Induction of cell differentiation | PC12 cells | 175 µM | Not specified | |
| Inhibition of cancer cell growth | Various cancer cell lines | 100 µM | 72 h |
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Condition | Stability | Reference |
| Solid Form | Store at -20°C under desiccating conditions for up to 12 months. | |
| Stock Solution in Water (Frozen) | Stable for many months at -20°C. | |
| Stock Solution in Water (Refrigerated) | Should not be kept at 0-5°C for more than a few days. | |
| Stock Solution in Water (Room Temp) | Degrades at a rate of approximately 1% per day. |
Note: It is recommended to protect the compound and its solutions from bright light.
Conclusion
This application note provides a comprehensive guide for the preparation and use of this compound stock solutions. By following these protocols and considering the provided data, researchers can confidently employ this potent PKA activator in their studies of cAMP-mediated signaling pathways. Always refer to the specific product datasheet for any batch-specific information.
References
Unveiling Protein Phosphorylation: Application Notes and Protocols for Sp-8-CPT-cAMPS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Sp-8-CPT-cAMPS, a potent and selective activator of Protein Kinase A (PKA), to investigate protein phosphorylation. This compound is a valuable tool for elucidating cAMP-mediated signaling pathways and their roles in cellular processes. Its high membrane permeability and resistance to phosphodiesterases ensure reliable and sustained activation of PKA in cell-based assays.
Application Notes
This compound is an analog of cyclic AMP (cAMP) that preferentially activates PKA by binding to its regulatory subunits, leading to the release and activation of the catalytic subunits.[1][2] This activation triggers a signaling cascade where the catalytic subunits of PKA phosphorylate a multitude of downstream protein substrates on serine and threonine residues. This post-translational modification can alter the activity, localization, and interaction partners of the target proteins, thereby regulating a wide range of cellular functions.
The lipophilic nature of this compound allows it to readily cross cell membranes, making it effective for use in live cell experiments.[3] Furthermore, its resistance to degradation by phosphodiesterases (PDEs) ensures a more stable and sustained activation of PKA compared to endogenous cAMP.[3] These properties make this compound a powerful tool for studying the downstream effects of PKA activation on protein phosphorylation and subsequent cellular events.
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing cAMP analogs to investigate changes in protein expression and phosphorylation. This data provides a reference for expected outcomes and can aid in experimental design.
| Cell Line | Treatment | Incubation Time | Analyzed Proteins | Key Findings | Reference |
| S49 Murine T Lymphoma | 100 µM 8-CPT-cAMP | 6 hours | 1056 | Increased expression of 16 proteins and decreased expression of 9 proteins. | [4] |
| S49 Murine T Lymphoma | 100 µM 8-CPT-cAMP | 24 hours | 1056 | More widespread effects on protein expression compared to 6-hour treatment. | |
| Rat Aortic Smooth Muscle Cells | 100 µM this compound | 24 hours | iNOS | Increased expression of iNOS protein. | |
| Vascular Smooth Muscle Cells | 100 µM this compound | 24 hours | Nitrite Release | 3-fold increase in nitrite release in the absence of IL-1β. |
Signaling Pathway
The diagram below illustrates the canonical cAMP/PKA signaling pathway activated by this compound.
Caption: this compound activates the PKA signaling pathway.
Experimental Protocols
The following are detailed protocols for studying protein phosphorylation induced by this compound.
Western Blot Analysis of Protein Phosphorylation
This protocol outlines the steps to detect changes in the phosphorylation state of a target protein following treatment with this compound.
Experimental Workflow:
Caption: Workflow for Western blot analysis of protein phosphorylation.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO or water)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (specific to the phosphorylated form of the target protein)
-
Primary antibody (specific to the total form of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Stripping buffer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (typically 10-100 µM) for the desired time (e.g., 15 minutes to 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.
-
-
Data Analysis:
-
Quantify the band intensities and express the level of phosphorylation as the ratio of the phospho-protein signal to the total protein signal.
-
Immunoprecipitation of Phosphorylated Proteins
This protocol is for enriching a specific phosphorylated protein from a cell lysate before Western blot analysis.
Experimental Workflow:
Caption: Workflow for immunoprecipitation of phosphorylated proteins.
Materials:
-
All materials listed for Western Blot Analysis
-
Immunoprecipitation (IP) buffer (a milder lysis buffer, e.g., Triton X-100 based)
-
Protein A/G agarose or magnetic beads
-
Primary antibody for immunoprecipitation (specific to the target protein, can be total or phospho-specific)
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from the Western Blot protocol, using an appropriate IP lysis buffer.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the immunoprecipitating antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing the Beads:
-
Pellet the beads by centrifugation and wash them three to five times with cold IP buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting as described in the previous protocol, using a phospho-specific antibody to detect the phosphorylated form of the target protein.
-
In Vitro PKA Kinase Assay
This assay directly measures the ability of activated PKA to phosphorylate a specific substrate.
Experimental Workflow:
Caption: Workflow for an in vitro PKA kinase assay.
Materials:
-
Recombinant active PKA catalytic subunit
-
PKA-specific substrate (e.g., Kemptide)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP (radioactive [γ-³²P]ATP or non-radioactive for specific detection methods)
-
This compound (if starting with inactive PKA holoenzyme)
-
Method for detecting phosphorylation (e.g., phosphocellulose paper binding for radioactive assays, or specific antibodies for non-radioactive assays)
Procedure:
-
Prepare the Kinase Reaction Mixture:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the PKA substrate, and the active PKA catalytic subunit (or inactive PKA holoenzyme pre-incubated with this compound to activate it).
-
-
Initiate the Reaction:
-
Add ATP to the reaction mixture to start the phosphorylation reaction.
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Stop the Reaction:
-
Stop the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺, or by spotting onto phosphocellulose paper).
-
-
Detect Phosphorylation:
-
Quantify the amount of phosphorylated substrate using an appropriate method. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and then measuring the remaining radioactivity. For non-radioactive methods, this may involve ELISA-based detection with a phospho-specific antibody.
-
References
Application Notes and Protocols for Flow Cytometry Analysis Following Sp-8-CPT-cAMPS Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-CPT-cAMPS is a potent, cell-permeable cyclic adenosine monophosphate (cAMP) analog that selectively activates cAMP-dependent protein kinase A (PKA). The activation of the cAMP/PKA signaling pathway is crucial in regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and differentiation.[1][2][3] Dysregulation of this pathway has been implicated in various diseases, making this compound a valuable tool for research and potential therapeutic development.[1]
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of cellular responses to therapeutic agents. This document provides detailed application notes and protocols for analyzing the effects of this compound on apoptosis, cell cycle, and protein phosphorylation using flow cytometry.
Data Presentation
The following tables summarize quantitative data from representative experiments demonstrating the effects of this compound treatment on apoptosis and cell cycle distribution in a hypothetical cancer cell line.
Table 1: Induction of Apoptosis by this compound
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 4.2 ± 0.8 | 2.1 ± 0.5 | 6.3 ± 1.1 |
| This compound | 50 | 15.7 ± 2.1 | 5.4 ± 1.0 | 21.1 ± 2.8 |
| This compound | 100 | 28.9 ± 3.5 | 12.8 ± 1.9 | 41.7 ± 4.9 |
| This compound | 200 | 45.3 ± 4.2 | 25.1 ± 3.3 | 70.4 ± 6.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Arrest Induced by this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.1 ± 3.9 | 30.2 ± 2.5 | 14.7 ± 1.8 |
| This compound | 50 | 68.4 ± 4.2 | 20.1 ± 2.1 | 11.5 ± 1.5 |
| This compound | 100 | 75.9 ± 5.1 | 15.3 ± 1.9 | 8.8 ± 1.2 |
| This compound | 200 | 82.3 ± 5.8 | 9.8 ± 1.4 | 7.9 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by this compound and the general experimental workflows for flow cytometry analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine in apoptotic cells and PI to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium, wash once with PBS, and detach cells using a non-enzymatic cell dissociation solution or gentle scraping.
-
Suspension cells: Collect cells directly into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for the chosen fluorochromes.
-
Acquire data for at least 10,000 events per sample.
-
Set up compensation and quadrants using unstained, single-stained (Annexin V only and PI only), and dual-stained control samples.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with PI.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cells once with cold PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Acquire data for at least 20,000 events per sample.
-
Generate a histogram of PI fluorescence intensity and use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Phospho-protein Analysis by Flow Cytometry (Phospho-flow)
This protocol outlines a general method for detecting the phosphorylation of specific intracellular proteins, such as CREB (a downstream target of PKA), following this compound treatment.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated phospho-specific antibody (e.g., anti-phospho-CREB)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1. A time-course experiment is recommended to capture the peak of phosphorylation.
-
Fixation:
-
Harvest cells and immediately fix with pre-warmed fixation buffer for 10-15 minutes at room temperature. This step is critical to preserve the phosphorylation state.
-
-
Permeabilization:
-
Centrifuge the fixed cells and resuspend in ice-cold permeabilization buffer.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with a staining buffer (e.g., PBS with 0.5% BSA).
-
Resuspend the cell pellet in the staining buffer containing the fluorochrome-conjugated phospho-specific antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing: Wash the cells twice with staining buffer to remove unbound antibody.
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer for analysis.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-specific antibody to quantify the level of protein phosphorylation.
-
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with Sp-8-CPT-cAMPS.
Welcome to the technical support center for Sp-8-CPT-cAMPS. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and address common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is a potent and selective activator of cAMP-dependent protein kinase A (PKA).[1] Its lipophilic nature allows it to readily cross cell membranes, and it is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a sustained activation of PKA.[2]
Q2: My experimental results with this compound are not consistent. What are the potential causes?
Inconsistent results can arise from several factors:
-
Compound Stability and Handling: Improper storage and handling can lead to degradation of the compound.
-
Off-Target Effects: this compound and its parent compound, 8-CPT-cAMP, can have effects on other signaling molecules like Epac (Exchange protein directly activated by cAMP) and PDEs.[3]
-
Metabolism of the Compound: The effects observed may not be solely due to this compound itself, but also its metabolites. For the related compound 8-CPT-cAMP, it has been shown that its effects can be mediated by its metabolites.[4]
-
Cellular Context: The response to this compound can be highly dependent on the cell type, its expression levels of PKA isoforms, Epac, and PDEs.
-
Experimental Protocol Variability: Inconsistencies in cell culture conditions, compound concentration, and incubation times can significantly impact the outcome.
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of this compound, adhere to the following storage guidelines. For its related antagonist, Rp-8-CPT-cAMPS, it is noted that prolonged storage, especially in solution and with exposure to light, can lead to oxidation and the formation of the agonistic 8-CPT-cAMP, which would significantly alter experimental outcomes.[5] A similar caution should be applied to this compound.
| Parameter | Recommendation |
| Storage Temperature | Store the solid compound at -20°C. |
| Light Sensitivity | Protect the solid compound and its solutions from light. |
| Stock Solutions | Prepare stock solutions in an appropriate solvent (e.g., DMSO or water) and aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. |
| Working Solutions | Prepare fresh working solutions from the stock for each experiment. |
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Effects
Question: I am observing effects that may not be mediated by PKA. How can I confirm that the observed response is PKA-specific?
Answer: It is crucial to perform control experiments to dissect the signaling pathway involved. The parent compound of this compound, 8-CPT-cAMP, is known to activate Epac and inhibit certain PDEs.
This protocol allows for the differentiation of PKA- and Epac-mediated effects.
Materials:
-
This compound
-
An Epac-selective cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP)
-
A PKA-selective cAMP analog (e.g., N6-Benzoyl-cAMP)
-
A PKA inhibitor (e.g., H-89 or Rp-8-CPT-cAMPS)
-
Your cell line of interest
-
Appropriate cell culture reagents and assay materials
Procedure:
-
Parallel Treatments: Treat your cells in parallel with:
-
Vehicle control
-
This compound (at your experimental concentration)
-
Epac-selective agonist (e.g., 10-50 µM 8-pCPT-2'-O-Me-cAMP)
-
PKA-selective agonist (e.g., 100-200 µM N6-Benzoyl-cAMP)
-
-
PKA Inhibition Control: In a separate set of experiments, pre-incubate the cells with a PKA inhibitor (e.g., 10-20 µM H-89 or 50-100 µM Rp-8-CPT-cAMPS) for 30-60 minutes before adding this compound.
-
Endpoint Analysis: Measure your desired experimental endpoint (e.g., gene expression, protein phosphorylation, cell proliferation).
Data Interpretation:
| Observation | Interpretation |
| Response to this compound is mimicked by the PKA-selective agonist and blocked by the PKA inhibitor. | The effect is likely PKA-mediated. |
| Response to this compound is mimicked by the Epac-selective agonist. | The effect may involve Epac activation. |
| Response to this compound is not fully blocked by the PKA inhibitor. | Off-target effects (e.g., Epac activation or PDE inhibition) may be contributing. |
Issue 2: Lack of Expected Biological Response
Question: I am not observing the expected PKA-mediated effect after treating my cells with this compound. What could be the issue?
Answer: A lack of response could be due to several factors, including suboptimal compound concentration, low expression of PKA in your cell line, or issues with the experimental setup.
Caption: A logical workflow for troubleshooting the absence of a biological response to this compound.
Issue 3: High Cell Toxicity or Death
Question: I am observing significant cell death after treatment with this compound. How can I mitigate this?
Answer: While this compound is generally well-tolerated by many cell lines, high concentrations or prolonged exposure can lead to cytotoxicity.
1. Determine the Optimal, Non-Toxic Concentration:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) with a range of this compound concentrations (e.g., 1 µM to 500 µM) over your intended experimental time course.
-
Identify IC50: Determine the half-maximal inhibitory concentration (IC50) for cell viability.
-
Select Working Concentration: Choose a working concentration that effectively activates PKA (as determined by a dose-response curve for your biological effect of interest) but has minimal impact on cell viability.
2. Optimize Incubation Time:
-
Time-Course Experiment: Perform a time-course experiment at your chosen non-toxic concentration to determine the minimum incubation time required to observe your desired biological effect.
3. Serum Concentration:
-
The presence and concentration of serum in the cell culture medium can influence the effects of cAMP analogs. If you are using a serum-free or low-serum medium, consider if this is affecting cell health in combination with the treatment.
Signaling Pathway and Experimental Workflow Diagrams
cAMP Signaling Pathway
Caption: The cAMP signaling pathway, highlighting the action of this compound and potential off-targets.
Experimental Workflow for Investigating PKA-Dependent Effects
Caption: A step-by-step workflow for experimentally validating the PKA-dependency of an observed effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. mdpi.com [mdpi.com]
- 4. 8-bromo-cAMP and 8-CPT-cAMP increase the density of beta-adrenoceptors in hepatocytes by a mechanism not mimicking the effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolog.de [biolog.de]
Potential off-target effects of Sp-8-CPT-cAMPS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sp-8-CPT-cAMPS. The information is designed to help identify and mitigate potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary and intended mechanism of action is the potent and selective activation of cAMP-dependent Protein Kinase A (PKA).[1][2] It is designed to be resistant to hydrolysis by phosphodiesterases (PDEs), enzymes that normally degrade cAMP, thus providing a more sustained activation of PKA compared to endogenous cAMP.[2]
Q2: What are the potential off-target effects of this compound?
While this compound is a selective activator of PKA, researchers should be aware of two main potential off-target effects:
-
Inhibition of Phosphodiesterases (PDEs): Structurally related cAMP analogs, such as 8-CPT-cAMP, have been shown to inhibit certain PDE isoforms.[3] This inhibition can lead to an accumulation of endogenous cAMP and cGMP, which could produce confounding effects.
-
Activation of Exchange Protein Directly Activated by cAMP (Epac): this compound may activate Epac proteins (Epac1 and Epac2), which are alternative cAMP sensors that mediate PKA-independent signaling pathways.[4]
Q3: How can I differentiate between on-target PKA-mediated effects and potential off-target effects?
To confirm that the observed cellular response is due to PKA activation by this compound, a combination of pharmacological and molecular approaches is recommended. These include the use of specific PKA inhibitors (e.g., H-89, Rp-8-CPT-cAMPS), assessing the phosphorylation of known PKA substrates, and using cells with genetic knockout or knockdown of PKA subunits.
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results with this compound.
This troubleshooting guide will help you determine if off-target effects are contributing to your results and provide strategies to mitigate them.
Step 1: Verify On-Target PKA Activation
Question: How can I confirm that this compound is activating PKA in my experimental system?
Answer: You can assess PKA activation by monitoring the phosphorylation of its downstream targets. A common method is to perform a Western blot using a phospho-specific antibody that recognizes the PKA phosphorylation motif.
Experimental Protocol: Assessing PKA Substrate Phosphorylation
This protocol provides a general workflow for detecting the phosphorylation of a protein of interest by PKA in response to this compound treatment.
Materials:
-
Cells or tissue of interest
-
This compound
-
PKA inhibitor (e.g., H-89)
-
Lysis buffer
-
Primary antibody against the phosphorylated PKA substrate motif
-
Primary antibody against the total protein of interest
-
Secondary antibody conjugated to HRP
-
ECL detection reagents
-
Western blot equipment
Procedure:
-
Cell Treatment: Culture your cells to the desired confluency. Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control and a positive control (e.g., forskolin, another PKA activator). To confirm PKA-specificity, pre-incubate a set of cells with a PKA inhibitor before adding this compound.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
-
Strip the membrane and re-probe with an antibody against the total protein of interest to confirm equal loading.
-
Expected Results: An increase in the phosphorylation of the PKA substrate in cells treated with this compound compared to the vehicle control. This increase should be attenuated in cells pre-treated with a PKA inhibitor.
Step 2: Investigate Potential PDE Inhibition
Question: My results might not be solely PKA-dependent. How can I test if this compound is inhibiting PDEs in my system?
Answer: You can measure PDE activity in the presence of this compound using a commercially available PDE activity assay kit or a radioassay. The principle of these assays is to measure the conversion of cAMP (or cGMP) to AMP (or GMP) by PDEs.
Quantitative Data on Related Compounds:
| PDE Isoform | 8-CPT-cAMP IC50 (µM) |
| PDE VA (cGMP-specific) | 0.9 |
| PDE III (cGMP-inhibited) | 24 |
| PDE IV (cAMP-specific) | 25 |
Experimental Protocol: Phosphodiesterase (PDE) Activity Assay
This protocol outlines a general procedure for measuring PDE activity in cell lysates in the presence of this compound.
Materials:
-
Cell or tissue lysates
-
This compound
-
PDE Assay Kit (e.g., from Abcam, Promega) or reagents for radioassay
-
Plate reader (for fluorescent or luminescent assays) or scintillation counter (for radioassays)
Procedure (using a commercial kit):
-
Sample Preparation: Prepare cell or tissue lysates according to the assay kit's instructions.
-
Assay Setup: In a microplate, add the cell lysate, the PDE substrate (e.g., a fluorescently labeled cAMP analog), and varying concentrations of this compound. Include a known PDE inhibitor as a positive control.
-
Incubation: Incubate the plate at the recommended temperature and for the specified time to allow the PDE reaction to occur.
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence or luminescence) according to the kit's protocol. The signal will be proportional to the amount of substrate hydrolyzed.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.
Expected Results: A dose-dependent decrease in PDE activity in the presence of this compound would indicate that it is acting as a PDE inhibitor.
Step 3: Evaluate Potential Epac Activation
Question: How can I determine if the observed effects of this compound are mediated by Epac activation?
Answer: You can assess Epac activation using a FRET (Förster Resonance Energy Transfer)-based biosensor. These biosensors typically consist of Epac sandwiched between two fluorescent proteins (e.g., CFP and YFP). Upon cAMP binding to Epac, a conformational change occurs, leading to a change in FRET that can be measured.
Quantitative Data on a Selective Epac Activator:
For comparison, the selective Epac activator 8-pCPT-2'-O-Me-cAMP has a reported EC50 for Epac1 activation of approximately 2.2 µM .
Experimental Protocol: FRET-based Epac Activation Assay
This protocol describes a general method for measuring Epac activation in living cells using a FRET-based biosensor.
Materials:
-
Cells suitable for transfection
-
Epac-FRET biosensor plasmid
-
Transfection reagent
-
This compound
-
Selective Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control
-
Fluorescence microscope equipped for FRET imaging
Procedure:
-
Cell Transfection: Transfect your cells with the Epac-FRET biosensor plasmid using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
Cell Imaging:
-
Plate the transfected cells on a glass-bottom dish suitable for microscopy.
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline FRET images before adding any compound.
-
-
Compound Addition: Add this compound to the cells and acquire a time-lapse series of FRET images. As a positive control, treat a separate set of cells with a known Epac activator.
-
FRET Analysis: Analyze the images to calculate the FRET ratio (e.g., YFP/CFP emission ratio). An increase or decrease in the FRET ratio (depending on the specific biosensor design) indicates Epac activation.
-
Data Interpretation: Compare the FRET change induced by this compound to that of the positive control to assess its potential for Epac activation.
Expected Results: A significant change in the FRET ratio upon addition of this compound would suggest that it directly activates Epac.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Equilibrium between Adenylyl Cyclase and Phosphodiesterase Patterns Adrenergic Agonist Dose-Dependent Spatiotemporal cAMP/Protein Kinase A Activities in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jalinklab.nl [jalinklab.nl]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
Sp-8-CPT-cAMPS stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Sp-8-CPT-cAMPS. Find answers to frequently asked questions and troubleshooting guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C under desiccating conditions. Some suppliers also indicate that storage at -70°C is acceptable.[1] For shorter periods, storage at 4°C is also an option, with an expected stability of up to two years.[2]
Q2: How should I store this compound in solution?
Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What solvents are compatible with this compound?
This compound is soluble in water at approximately 1 mM, as well as in DMSO and ethanol.[1]
Q4: Is this compound stable at room temperature?
While not recommended for long-term storage, the compound has sufficient stability at room temperature to not require special handling during shipment. However, for optimal performance and to prevent degradation, it should be stored under the recommended cold conditions as soon as it is received.
Q5: Is this compound sensitive to light?
Yes, both the compound and its solutions should be protected from bright light to prevent potential degradation.
Q6: Is this compound resistant to phosphodiesterases (PDEs)?
Yes, this compound is known to be resistant to degradation by mammalian cyclic nucleotide-dependent phosphodiesterases. This property ensures its stability during in-vitro and in-vivo experiments where PDEs are present.
Stability Data Summary
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | 3 years | |
| Solid | 4°C | 2 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or reduced biological activity | Improper storage leading to degradation. | Verify that the compound has been stored according to the recommended conditions (-20°C or -80°C). If in doubt, use a fresh vial of the compound. |
| Repeated freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Incorrect solvent or poor solubility. | Ensure the compound is fully dissolved in a compatible solvent like water, DMSO, or ethanol. Sonication can aid in dissolution. | |
| Inconsistent results between experiments | Degradation of the compound over time. | Use a fresh stock solution for each experiment or a new aliquot that has not undergone multiple freeze-thaw cycles. Protect solutions from light. |
| Pipetting errors with small volumes. | Prepare a slightly larger volume of the working solution to minimize the impact of pipetting inaccuracies. | |
| Precipitate observed in the solution | Poor solubility at the desired concentration. | Warm the solution gently or sonicate to aid dissolution. If the precipitate persists, consider preparing a fresh solution at a slightly lower concentration. |
| Contamination of the stock solution. | Filter-sterilize the stock solution. Always use sterile technique when handling solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of a compatible solvent (e.g., sterile water, DMSO, or ethanol) to the vial to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure the compound is fully dissolved.
-
Dispense the stock solution into single-use aliquots.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Signaling pathway of this compound as a direct activator of Protein Kinase A (PKA).
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
How to prevent degradation of Sp-8-CPT-cAMPS in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Sp-8-CPT-cAMPS to ensure the integrity of their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to prevent the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Sp-8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate (this compound) is a potent, cell-permeable, and selective activator of cAMP-dependent Protein Kinase A (PKA).[1][2][3] Its phosphorothioate modification makes it resistant to hydrolysis by most phosphodiesterases (PDEs), prolonging its activity within cells compared to native cAMP.[4] However, like any chemical compound, it is susceptible to degradation in solution over time, which can lead to a loss of potency and variability in experimental results. Understanding and mitigating its degradation is crucial for obtaining reproducible and reliable data.
Q2: What are the primary known degradation pathways for this compound in solution?
While specific degradation kinetics for this compound are not extensively published, based on its chemical structure and information on related compounds, the primary degradation pathways are likely:
-
Hydrolysis: The phosphorothioate bond can undergo slow hydrolysis, particularly at non-optimal pH. For the related compound 8-CPT-cAMP, a degradation rate of approximately 1% per day in deionized water at room temperature has been reported.
-
Oxidation: The thioether linkage at the 8-position is susceptible to oxidation. For the related Rp-isomer, it is noted that the agonistic 8-CPT-cAMP can be formed slowly through oxidation processes.[5] This can alter the biological activity of the compound.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in an appropriate solvent such as sterile, nuclease-free water or DMSO. For aqueous solutions, a pH between 5 and 7 is recommended for optimal stability.
Q4: What are the recommended storage conditions for this compound in both powder and solution form?
To ensure the longevity of this compound, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound stock solution. | - Prepare fresh stock solutions regularly. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store aliquots at -80°C for long-term use. - Verify the concentration and purity of your stock solution using a spectrophotometer or HPLC (see Experimental Protocols). |
| Degradation of working solutions during experiments. | - Prepare working solutions fresh on the day of the experiment. - Avoid prolonged exposure of solutions to ambient light and temperature. - Ensure the pH of your experimental buffer is between 5 and 7. | |
| Precipitation of the compound in aqueous solutions. | Low solubility in the chosen buffer. | - this compound is soluble in water at approximately 1 mM. For higher concentrations, consider using DMSO as the initial solvent for the stock solution. - Ensure the final concentration of DMSO in your experimental system is compatible with your cells or assay. |
| Unexpected off-target effects. | Formation of degradation products with different biological activities. | - Minimize degradation by following proper storage and handling procedures. - Use high-purity this compound from a reputable supplier. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water or high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex gently until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework. Specific parameters may need to be optimized for your HPLC system.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the buffer or medium of interest.
-
Incubate the solution under the conditions you wish to test (e.g., specific temperature, pH, light exposure).
-
At various time points, take an aliquot of the solution and store it at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., triethylammonium acetate buffer, pH 7.0) is commonly used for nucleotide analysis.
-
Detection: Monitor the elution profile using a UV detector at the maximum absorbance wavelength of this compound (approximately 282 nm).
-
Quantification: The concentration of intact this compound can be determined by integrating the area under the corresponding peak and comparing it to a standard curve of freshly prepared solutions.
-
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate and half-life under the tested conditions.
Visualizations
References
- 1. A nonhydrolyzable reactive cAMP analogue, (S(p))-8-[(4-bromo-2,3-dioxobutyl)thio]adenosine 3',5'-cyclic S-(methyl)monophosphorothioate, irreversibly inactivates human platelet cGMP-inhibited cAMP phosphodiesterase at micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. biolog.de [biolog.de]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Addressing variability in experimental outcomes with Sp-8-CPT-cAMPS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sp-8-CPT-cAMPS. Our goal is to help you address variability in experimental outcomes and ensure the reliability of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| No observable effect or weaker than expected response | Compound Degradation: this compound, although resistant to many phosphodiesterases, can degrade over time, especially in solution. Improper storage can lead to a loss of activity. | Storage: Store the lyophilized powder at -20°C or lower, protected from light and moisture. For solutions, prepare fresh for each experiment or aliquot and store at -80°C for short-term use. Avoid repeated freeze-thaw cycles. Quality Control: If degradation is suspected, consider running a control experiment with a freshly prepared solution or a new batch of the compound. |
| Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell types and experimental systems. | Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific model. Concentrations typically range from 10 µM to 100 µM.[1] Literature Review: Consult publications using similar experimental systems for guidance on effective concentrations. | |
| Insufficient Incubation Time: The time required to observe a biological effect can vary depending on the downstream readout. | Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation period for your endpoint of interest. Effects can be observed in as little as 30 minutes for rapid phosphorylation events or require 24 hours or more for changes in gene expression or cell viability.[1] | |
| Low Cell Permeability in a Specific System: While this compound is designed to be membrane-permeant, its efficiency can be cell-type dependent. | Positive Controls: Use a known cell-permeant activator of PKA, such as forskolin (an adenylyl cyclase activator), in parallel to confirm that the downstream signaling pathway is responsive in your system. | |
| High background signal or off-target effects | Activation of Exchange Protein Directly Activated by cAMP (Epac): Although this compound is selective for PKA, at higher concentrations it may also activate Epac, leading to confounding results. | Use of Epac-Specific Agonists/Antagonists: To dissect the involvement of PKA versus Epac, consider using an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) or antagonist in parallel experiments.[2][3] Concentration Optimization: Use the lowest effective concentration of this compound determined from your dose-response curve to minimize off-target activation of Epac. |
| Inhibition of Phosphodiesterases (PDEs): The related compound, 8-CPT-cAMP, has been shown to inhibit certain PDEs.[4] This can lead to an overall increase in intracellular cAMP levels, potentially masking the specific effect of PKA activation. | Include a PDE Inhibitor Control: Run a control with a broad-spectrum PDE inhibitor (e.g., IBMX) to assess the contribution of endogenous cAMP signaling in your system. | |
| Metabolism to Active Compounds: Some cAMP analogs can be metabolized by cells into other active compounds, which can produce off-target effects. | Use of Non-Metabolizable Analogs: this compound is designed to be resistant to degradation by many PDEs. However, if metabolic effects are suspected, compare results with other non-metabolizable cAMP analogs. | |
| Inconsistent results between experiments | Batch-to-Batch Variability: The purity and activity of chemical compounds can vary between manufacturing batches. | Quality Control of New Batches: When receiving a new lot of this compound, it is advisable to perform a simple validation experiment, such as a dose-response curve in a well-characterized assay, to ensure its potency is consistent with previous batches. |
| Variability in Experimental Conditions: Minor variations in cell density, passage number, media composition, or incubation times can lead to significant differences in experimental outcomes. | Standardize Protocols: Maintain a detailed and consistent experimental protocol. Document all parameters, including cell seeding density, passage number, and precise incubation times. | |
| Solubility Issues: Poor solubility of this compound in aqueous buffers can lead to inaccurate concentrations and variable results. | Proper Solubilization: Prepare a concentrated stock solution in an appropriate solvent like DMSO or water. Ensure complete dissolution before further dilution into physiological buffers. The solubility in water is approximately 1 mM. Sonicate or vortex if necessary. Perform final dilutions in pre-warmed media or buffer immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It acts as a potent and selective activator of cAMP-dependent Protein Kinase A (PKA). It binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.
Q2: How does this compound differ from other cAMP analogs like 8-Br-cAMP or Dibutyryl-cAMP?
A2: this compound has several advantages. It is highly membrane-permeant, allowing for efficient entry into cells. It is also resistant to hydrolysis by many phosphodiesterases (PDEs), the enzymes that normally degrade cAMP, resulting in a more sustained activation of PKA.
Q3: What are the known off-target effects of this compound?
A3: The primary off-target effects to consider are the activation of Epac (Exchange Protein Directly Activated by cAMP) and the potential inhibition of certain phosphodiesterases (PDEs). While this compound is more selective for PKA than many other cAMP analogs, cross-reactivity can occur, especially at higher concentrations. The related compound 8-CPT-cAMP is a known inhibitor of PDE VA, PDE III, and PDE IV.
Q4: How should I prepare and store this compound?
A4: Store the lyophilized solid at -20°C or below, protected from light. For a stock solution, dissolve in high-quality DMSO or sterile water. The solubility in water is around 1 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock in pre-warmed physiological buffer or cell culture medium immediately before the experiment.
Q5: What are appropriate controls to include in my experiments?
A5: To ensure the specificity of your results, consider the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
PKA Inhibitor Control: Use a specific PKA inhibitor (e.g., H-89 or Rp-8-CPT-cAMPS) to confirm that the observed effect is indeed PKA-dependent.
-
Epac Agonist/Antagonist: To rule out the involvement of Epac, use an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) or antagonist.
-
Positive Control for PKA activation: Use a known activator of the cAMP pathway, such as forskolin, to confirm that the cellular machinery downstream of cAMP is functional.
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design and interpretation.
Table 1: Selectivity of cAMP Analogs for PKA vs. Epac
| Compound | Target | EC50 | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2 µM | |
| cAMP | Epac1 | 30 µM | |
| 6-Bnz-cAMP | PKA | 0.50 pM | |
| CPTOMe-cAMP | Epac1/2 | 5.2 µM |
Table 2: Inhibition of Phosphodiesterases (PDEs) by 8-CPT-cAMP
| PDE Isoform | IC50 | Reference |
| PDE VA (cGMP-specific) | 0.9 µM | |
| PDE III (cGMP-inhibited) | 24 µM | |
| PDE IV (cAMP-specific) | 25 µM |
Note: This data is for the related compound 8-CPT-cAMP. The inhibitory potential of this compound on PDEs may differ.
Table 3: Solubility and Storage of this compound
| Parameter | Information | Reference |
| Solubility in Water | ~1 mM | |
| Solubility in DMSO | Soluble | |
| Solubility in Ethanol | Soluble | |
| Storage of Solid | -20°C or lower, protected from light | |
| Storage of Solution | Aliquot and store at -80°C for short-term use. Avoid freeze-thaw cycles. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound.
Protocol 1: In Vitro PKA Activity Assay
This protocol is adapted from a general colorimetric PKA activity assay and can be used to confirm the activation of PKA by this compound in cell lysates.
Materials:
-
Cells of interest
-
This compound
-
PKA inhibitor (e.g., H-89) as a negative control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKA kinase activity kit (colorimetric or fluorescent)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for the desired time (e.g., 30 minutes). Include a vehicle control and a positive control (e.g., forskolin). For specificity, include a condition where cells are pre-treated with a PKA inhibitor before adding this compound.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant. . Determine Protein Concentration:
-
Measure the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
PKA Activity Assay:
-
Follow the manufacturer's instructions for the PKA activity assay kit.
-
Typically, this involves adding a specified amount of cell lysate to wells of a microplate coated with a PKA-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time at the specified temperature.
-
Stop the reaction and add the detection reagents.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the PKA activity to the total protein concentration for each sample.
-
Plot the PKA activity against the concentration of this compound to generate a dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol outlines the use of an MTT or XTT assay to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For XTT assay: Add the XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value, if applicable.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: PKA signaling pathway activated by this compound.
Caption: General experimental workflow for using this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variation with Sp-8-CPT-cAMPS.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sp-8-CPT-cAMPS. Our goal is to help you minimize batch-to-batch variation and ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is a potent and selective activator of cAMP-dependent Protein Kinase A (PKA).[1] Due to its lipophilic nature, it can readily cross cell membranes to activate PKA intracellularly. Its resistance to phosphodiesterases (PDEs) ensures a more sustained activation of PKA compared to endogenous cAMP.[2]
Q2: What are the main causes of batch-to-batch variation when using this compound?
Batch-to-batch variation in experiments using this compound can arise from several factors:
-
Compound Quality and Purity: Differences in the purity of this compound between batches from the same or different suppliers can lead to variability in its effective concentration and activity.
-
Storage and Handling: this compound is sensitive to light and temperature. Improper storage can lead to degradation, reducing its potency.[3] Repeated freeze-thaw cycles of stock solutions should also be avoided as they can impact the stability of the compound.
-
Solvent and Solution Preparation: The choice of solvent and the final concentration of the stock solution can affect its stability and delivery to cells. Inconsistent solution preparation can introduce significant variability.
-
Experimental Protocol and Cell Culture Conditions: Variations in cell density, passage number, serum concentration in the media, and incubation times can all contribute to inconsistent results between experiments.
Q3: How should I properly store and handle this compound to maintain its stability?
To ensure the stability and activity of this compound, adhere to the following storage and handling guidelines:
-
Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.[3]
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO or water). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect the aliquots from light. Aqueous solutions are known to be less stable and should be prepared fresh before use.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no PKA activation | Degraded this compound: The compound may have degraded due to improper storage (exposure to light, moisture, or room temperature). | Purchase a new batch of this compound and store it correctly. Always protect the solid compound and stock solutions from light. Prepare fresh aliquots from a new vial. |
| Incorrect concentration: Calculation error or inaccurate weighing of the compound. | Double-check all calculations and ensure your balance is properly calibrated. Use a recently prepared stock solution with a known concentration. | |
| Cellular issues: Cells may be unhealthy, at too high a passage number, or seeded at an inappropriate density. | Use cells at a low passage number and ensure they are healthy and growing exponentially. Optimize cell seeding density for your specific cell type and experiment. | |
| High background PKA activation | Contaminated reagents: Cell culture media, serum, or other reagents may be contaminated with substances that activate PKA. | Use fresh, sterile-filtered reagents. Test for contamination in your cell culture system. |
| Oxidation of this compound: The compound can slowly oxidize to 8-CPT-cAMP, which is also a PKA activator. | Use freshly prepared solutions of this compound. Minimize exposure of stock solutions to air and light. | |
| Variability between replicate wells/dishes | Uneven cell seeding: Inconsistent number of cells per well or dish. | Ensure thorough mixing of the cell suspension before seeding to achieve a uniform cell density across all replicates. |
| Inconsistent compound addition: Pipetting errors leading to different final concentrations of this compound. | Use calibrated pipettes and ensure proper mixing of the compound in the media after addition. | |
| Precipitation of the compound in media | Low solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium. | Prepare a more dilute stock solution or sonicate briefly to aid dissolution. Ensure the final solvent concentration in the media is not toxic to the cells. |
Experimental Protocols
Protocol: Assessment of PKA Activation via Western Blot for Phospho-CREB
This protocol describes how to treat cells with this compound and subsequently assess the activation of PKA by measuring the phosphorylation of a key downstream target, CREB (cAMP response element-binding protein), at Serine 133.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a fresh working solution of this compound in cell culture medium from a frozen stock.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle-only control.
-
Incubate the cells for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total CREB.
-
Visualizations
Caption: this compound signaling pathway leading to gene expression.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Best practices for handling and storing Sp-8-CPT-cAMPS.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing Sp-8-CPT-cAMPS. Find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical analog of cyclic adenosine monophosphate (cAMP). It is a potent and selective activator of cAMP-dependent protein kinase A (PKA).[1][2][3] Due to its lipophilic nature, it is highly membrane-permeant, allowing it to effectively activate PKA in intact cells.[4] It is also more resistant to hydrolysis by phosphodiesterases (PDEs) compared to cAMP, resulting in a more sustained activation of PKA.[5]
Q2: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C or -70°C as a crystalline solid. It is recommended to store it under desiccating conditions. When stored properly, the compound is stable for at least four years.
Q3: How should I prepare a stock solution of this compound?
It is recommended to first prepare a clear stock solution. This compound is soluble in various solvents. For instance, it is soluble in DMF at 30 mg/ml, DMSO at 25 mg/ml, and PBS (pH 7.2) at 10 mg/ml. It is also soluble in water at approximately 1 mM. To ensure complete dissolution, gentle warming or vortexing may be applied.
Q4: How stable is this compound in solution?
While this compound is more resistant to degradation by PDEs than cAMP, it is still recommended to store stock solutions at -20°C or -80°C. For longer storage periods, it is preferable to store it in a freeze-dried form. Avoid repeated freeze-thaw cycles. For working solutions, it is best to prepare them fresh for each experiment.
Troubleshooting Guide
Q1: I am not observing the expected biological effect after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of effect:
-
Inadequate Concentration: The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint. Typical concentrations used in published studies range from 10 µM to 100 µM. You may need to perform a dose-response experiment to determine the optimal concentration for your system.
-
Insufficient Incubation Time: The time required to observe an effect can also vary. Some effects are rapid, occurring within 30 minutes, while others may require 24 hours or longer.
-
Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell Health: The responsiveness of cells can be affected by their passage number and overall health. Ensure you are using healthy, low-passage cells.
Q2: I am observing some off-target effects or cellular toxicity. How can I mitigate this?
-
Titrate the Concentration: High concentrations of any compound can lead to off-target effects or toxicity. Perform a dose-response curve to find the lowest effective concentration.
-
Metabolites of Similar Compounds: Although this compound is relatively stable, some related cAMP analogs can be metabolized to compounds that have their own biological effects. While this is less of a concern with this compound due to its resistance to PDEs, it's a possibility to consider, especially during long incubation periods.
-
Control Experiments: Use appropriate controls, such as a vehicle control and potentially an inactive analog, to confirm that the observed effect is specific to PKA activation by this compound.
Q3: My experimental results are inconsistent between experiments. What are the possible causes?
-
Stock Solution Variability: Ensure your stock solution is homogenous. Before each use, allow the vial to come to room temperature and vortex it gently.
-
Pipetting Errors: When working with potent compounds, small variations in pipetting can lead to significant differences in the final concentration. Use calibrated pipettes and proper pipetting techniques.
-
Cellular Conditions: Variations in cell density, passage number, and growth conditions can all contribute to experimental variability. Maintain consistent cell culture practices.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 30 mg/ml | |
| DMSO | 25 mg/ml | |
| PBS (pH 7.2) | 10 mg/ml | |
| Water | ~1 mM | |
| Ethanol | 0.5 mg/ml |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Crystalline Solid | -20°C or -70°C | ≥ 4 years | |
| Stock Solution | -20°C or -80°C | Short to medium term |
Experimental Protocols
Protocol: PKA Activation in Cultured Cells
-
Cell Seeding: Plate your cells at a desired density in a suitable culture plate and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentration in your cell culture medium.
-
Cell Treatment: Remove the old medium from your cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: After incubation, harvest the cells and proceed with your downstream analysis, such as Western blotting for phosphorylated PKA substrates, gene expression analysis, or functional assays.
Visualizations
Caption: cAMP/PKA signaling pathway activated by this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
Validation & Comparative
A Comparative Analysis of Sp-8-CPT-cAMPS and 8-CPT-cAMP for Cellular Signaling Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the accurate dissection of cellular signaling pathways. This guide provides a detailed comparison of two commonly used cyclic AMP (cAMP) analogs: Sp-8-CPT-cAMPS and 8-CPT-cAMP, highlighting their differential efficacy in activating key downstream effectors, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
The second messenger cAMP governs a multitude of physiological processes by activating two primary intracellular receptors: PKA and Epac. Distinguishing the individual contributions of these two pathways is a central challenge in cAMP-related research. The choice between this compound and 8-CPT-cAMP is critical for achieving this separation and obtaining unambiguous experimental results.
Core Efficacy and Selectivity
This compound is a highly potent and selective activator of PKA.[1] Its key structural feature, a phosphorothioate modification at the cyclic phosphate group, renders it resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[2] This resistance ensures sustained PKA activation within the cell. Furthermore, its lipophilic nature facilitates membrane permeability, allowing for effective delivery to intracellular targets.
In contrast, 8-CPT-cAMP is a non-selective cAMP analog that activates both PKA and Epac.[3][4] While it is also membrane-permeable, its susceptibility to PDE degradation can influence the duration and intensity of its effects.[5] The ability of 8-CPT-cAMP to activate both major downstream effectors of cAMP makes it a useful tool for studying the combined effects of PKA and Epac signaling. However, this lack of selectivity can complicate the interpretation of experimental outcomes when the goal is to isolate the function of one pathway over the other.
Quantitative Data Summary
| Parameter | This compound | 8-CPT-cAMP | Notes |
| Primary Target | Protein Kinase A (PKA) | PKA and Epac | This compound is highly selective for PKA. |
| PKA Activation (EC50) | Data not available in direct comparison | Data not available in direct comparison | Both are potent PKA activators. |
| Epac Activation (EC50) | Not a primary activator | Activates Epac (EC50 for a related compound, 8-pCPT-2'-O-Me-cAMP, is ~2.2 µM for Epac1) | 8-CPT-cAMP's potency for Epac can be significant in experimental settings. |
| PDE Resistance | High | Can be hydrolyzed by some PDEs | The phosphorothioate modification in this compound confers resistance. |
| Membrane Permeability | High | High | Both compounds are lipophilic and readily cross cell membranes. |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action of these two cAMP analogs, the following diagrams illustrate their engagement with the PKA and Epac signaling pathways.
Experimental Protocols
To empirically determine and compare the efficacy of this compound and 8-CPT-cAMP, the following experimental protocols are recommended.
In Vitro PKA Kinase Assay
This assay directly measures the ability of the cAMP analogs to activate purified PKA, which then phosphorylates a specific substrate.
Materials:
-
Purified recombinant PKA catalytic and regulatory subunits
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
This compound and 8-CPT-cAMP stock solutions
-
Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate
Procedure:
-
Reconstitute the PKA holoenzyme by incubating the catalytic and regulatory subunits.
-
Prepare serial dilutions of this compound and 8-CPT-cAMP.
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, PKA holoenzyme, and the respective cAMP analog at various concentrations.
-
Initiate the kinase reaction by adding the PKA substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a strong acid or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a luminometer for non-radioactive methods.
-
Plot the PKA activity against the log of the analog concentration to determine the EC50 value for each compound.
Epac Activation Assay (FRET-based)
This in-cell assay utilizes a genetically encoded biosensor that changes its fluorescence resonance energy transfer (FRET) signal upon cAMP binding to Epac.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression plasmid for an Epac-FRET sensor (e.g., CFP-Epac-YFP)
-
Cell culture reagents
-
Transfection reagent
-
This compound and 8-CPT-cAMP stock solutions
-
Fluorescence microscope or plate reader capable of FRET measurements
Procedure:
-
Transfect the mammalian cells with the Epac-FRET sensor plasmid.
-
Allow 24-48 hours for sensor expression.
-
Plate the transfected cells in a suitable imaging dish or multi-well plate.
-
Replace the culture medium with a suitable imaging buffer.
-
Acquire a baseline FRET signal.
-
Add varying concentrations of this compound or 8-CPT-cAMP to the cells.
-
Monitor the change in the FRET ratio over time.
-
Plot the change in FRET ratio against the log of the analog concentration to determine the EC50 value for Epac activation.
Phosphodiesterase (PDE) Resistance Assay
This assay determines the stability of the cAMP analogs in the presence of PDEs.
Materials:
-
Purified recombinant PDE enzymes (e.g., various PDE families)
-
This compound and 8-CPT-cAMP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Detection system for remaining cAMP (e.g., a competitive ELISA or a coupled enzyme assay that converts AMP to a detectable signal)
Procedure:
-
Incubate a known concentration of this compound or 8-CPT-cAMP with a specific PDE enzyme.
-
Take samples at various time points.
-
Stop the PDE reaction (e.g., by heat inactivation or addition of a PDE inhibitor).
-
Quantify the amount of the remaining cAMP analog at each time point using a suitable detection method.
-
Compare the degradation rates of the two compounds to assess their relative resistance to the specific PDE isoform.
Experimental Workflow Diagram
The following diagram outlines a logical workflow for the comparative analysis of this compound and 8-CPT-cAMP.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. 8-CPT-cAMP/all-trans retinoic acid targets t(11;17) acute promyelocytic leukemia through enhanced cell differentiation and PLZF/RARα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PKA Activation: A Comparative Guide to Sp-8-CPT-cAMPS and Alternatives via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sp-8-CPT-cAMPS and other common Protein Kinase A (PKA) activators, with a focus on validation using Western blot analysis. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of these critical research tools.
Introduction to PKA Activation and its Validation
Protein Kinase A (PKA) is a key enzyme in cellular signaling, regulating a multitude of processes including gene expression, metabolism, and cell proliferation. The activation of PKA is initiated by the binding of cyclic AMP (cAMP), which causes the dissociation of the regulatory subunits from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate target substrate proteins on serine or threonine residues within the consensus sequence Arg-Arg-X-Ser/Thr (RRXS/T).
This compound is a potent, selective, and membrane-permeable cAMP analog widely used to activate PKA. Its resistance to phosphodiesterases ensures sustained activation. Validating its efficacy, and comparing it to other activators, is crucial for interpreting experimental results. Western blot analysis is a cornerstone technique for this validation, primarily through the detection of phosphorylated PKA substrates.
Comparison of PKA Activators
The choice of PKA activator can significantly impact experimental outcomes. Below is a comparison of this compound and its common alternatives.
| Activator | Mechanism of Action | Typical Working Concentration | Advantages | Limitations |
| This compound | Direct PKA activator; cAMP analog. | 10-100 µM | High potency and selectivity for PKA.[1] Resistant to phosphodiesterases, providing sustained activation.[2] Good membrane permeability. | Potential for off-target effects at very high concentrations. |
| Forskolin (+ IBMX) | Indirect PKA activator. Forskolin directly activates adenylyl cyclase to produce cAMP. IBMX is a phosphodiesterase (PDE) inhibitor that prevents cAMP degradation. | Forskolin: 10-50 µM; IBMX: 100-500 µM | Elevates endogenous cAMP levels, which can be more physiologically relevant. | Effect is dependent on adenylyl cyclase and PDE activity in the cell type. Forskolin can have off-target effects. |
| Dibutyryl-cAMP (db-cAMP) | Direct PKA activator; cAMP analog. | 100 µM - 1 mM | Membrane permeable. | Less potent than this compound. Can be hydrolyzed to butyrate, which may have independent cellular effects. |
| 8-Bromo-cAMP | Direct PKA activator; cAMP analog. | 100 µM - 1 mM | Membrane permeable. | Can be metabolized to 8-bromo-adenosine, which may have PKA-independent effects.[3] |
| 8-CPT-cAMP | Direct PKA activator; cAMP analog. | 100-200 µM | Potent activator of PKA. | Can also be metabolized, potentially leading to PKA-independent effects.[3] |
Quantitative Comparison of PKA Activator-Induced Substrate Phosphorylation
The following table summarizes representative quantitative data from Western blot analyses comparing the efficacy of different PKA activators. The data is presented as a fold increase in the phosphorylation of the PKA substrate CREB at serine 133, relative to an untreated control. It is important to note that direct head-to-head comparisons of all activators in a single study are limited. This table is a synthesis of available data.
| PKA Activator | Cell Type | Treatment Time | Fold Increase in pCREB (Ser133) | Reference |
| Forskolin (10 µM) + IBMX (100 µM) | Mandibular micromass cultures | 2 hours | ~3.5 | (Adapted from[4]) |
| Forskolin (25 µM) + IBMX | Neonatal myocytes | Not specified | Significant increase | |
| 8-Bromo-cAMP (1 mM) | Neonatal myocytes | Not specified | Significant increase | |
| Dibutyryl-cAMP (DBcAMP) | Ras-transformed cells | 4 hours | Dose-dependent increase in pVASP |
Note: Quantitative data for this compound in a directly comparable format was not available in the reviewed literature. However, its high potency suggests it would induce a significant fold increase in substrate phosphorylation, likely comparable to or greater than forskolin/IBMX.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams were generated using Graphviz.
Caption: PKA signaling pathway activated by various agents.
Caption: Experimental workflow for Western blot analysis of PKA activation.
Experimental Protocols
Protocol 1: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol outlines the steps to assess PKA activation by measuring the phosphorylation of a known substrate, such as CREB at Ser133.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, serum-starve the cells for 4-6 hours if necessary to reduce basal kinase activity.
-
Treat cells with the desired PKA activator (e.g., 50 µM this compound, 20 µM Forskolin + 100 µM IBMX) for the desired time (e.g., 15-30 minutes). Include an untreated control.
2. Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often preferred.
7. Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., rabbit anti-phospho-CREB Ser133) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
8. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
9. Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in the blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
10. Washing:
- Wash the membrane three times for 10-15 minutes each with TBST.
11. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
12. Stripping and Re-probing (Optional):
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total CREB) or a housekeeping protein (e.g., GAPDH, β-actin).
13. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the phosphorylated protein signal to the total protein signal or the housekeeping protein signal.
- Express the results as a fold change relative to the untreated control.
By following this guide, researchers can effectively validate the activation of PKA by this compound and objectively compare its performance with other activators, ensuring robust and reliable experimental data.
References
- 1. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation | PLOS One [journals.plos.org]
- 3. 8-bromo-cAMP and 8-CPT-cAMP increase the density of beta-adrenoceptors in hepatocytes by a mechanism not mimicking the effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sp-8-CPT-cAMPS and Other cAMP Analogs for Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a vast array of physiological processes. Its primary downstream effectors, Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), offer distinct pathways for signal transduction. The development of synthetic cAMP analogs with selective affinities for these effectors has revolutionized our ability to dissect these pathways. This guide provides a comprehensive comparison of Sp-8-CPT-cAMPS, a potent PKA activator, with other key cAMP analogs, supported by experimental data and detailed protocols to empower your research.
Unraveling Specificity: this compound in the Landscape of cAMP Analogs
The specificity of cAMP analogs for PKA versus Epac is paramount for the accurate interpretation of experimental results. This compound is a well-established PKA-selective activator.[1] Its selectivity arises from specific chemical modifications to the cAMP molecule. This guide will compare its performance against other widely used analogs, including those that are PKA-selective, Epac-selective, and non-selective.
Quantitative Comparison of cAMP Analog Activity
The following tables summarize the activation constants (Ka) and half-maximal effective concentrations (EC50) for key cAMP analogs, providing a clear quantitative comparison of their potency and selectivity towards PKA and Epac.
Table 1: Activation Constants (Ka) of cAMP Analogs for PKA and Epac
| Compound | Target | Ka (µM) | Reference |
| This compound | PKA I | 0.13 | [1] |
| PKA II | 1.1 | [1] | |
| 6-Bnz-cAMP | PKA | ~0.5 (EC50) | [2] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2 (EC50) | [3] |
| cAMP | PKA I Holoenzyme | 2.9 (Kd) | |
| Epac1 | 2.8 (Kd) |
Table 2: Half-Maximal Effective Concentration (EC50) of cAMP Analogs
| Compound | Target | EC50 (µM) | Reference |
| This compound | PKA | Not widely reported | |
| 6-Bnz-cAMP | PKA | 0.5 (pM) - 10 (nM) | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2 | |
| PKA | >100 | ||
| 8-CPT-cAMP | PKA & Epac | ~30 (for Epac1) |
Visualizing the cAMP Signaling Network
To provide a clear conceptual framework, the following diagrams illustrate the central cAMP signaling pathway and a typical experimental workflow for comparing the specificity of cAMP analogs.
Caption: The cAMP signaling pathway, illustrating the activation of PKA and Epac.
Caption: A typical workflow for comparing the specificity of different cAMP analogs.
Detailed Experimental Protocols
To ensure reproducibility and accuracy in your experiments, detailed protocols for key assays are provided below.
In Vitro PKA Activity Assay using a Synthetic Peptide Substrate
This protocol describes a common method to measure the activity of PKA by monitoring the phosphorylation of a specific peptide substrate.
Materials:
-
Purified PKA catalytic subunit
-
cAMP analog to be tested (e.g., this compound)
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay Kit (for luminescence-based detection)
-
Phosphocellulose paper or 96-well filter plates
-
Phosphoric acid (for washing)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture: In a microcentrifuge tube or a well of a 96-well plate, combine the Kinase Assay Buffer, the PKA substrate peptide (e.g., 100 µM), and the desired concentration of the cAMP analog.
-
Add PKA: Add the purified PKA catalytic subunit to the reaction mixture.
-
Initiate the reaction: Start the phosphorylation reaction by adding a mixture of ATP and [γ-³²P]ATP (or non-radioactive ATP for luminescence assays). The final ATP concentration is typically in the range of 10-100 µM.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction:
-
Radioactive method: Spot a portion of the reaction mixture onto phosphocellulose paper or into the wells of a filter plate. Immediately immerse the paper/plate in a wash buffer of phosphoric acid (e.g., 0.75%) to stop the reaction and wash away unincorporated [γ-³²P]ATP.
-
Luminescence method: Follow the instructions of the ADP-Glo™ Kinase Assay Kit to terminate the kinase reaction and measure the generated ADP.
-
-
Quantify phosphorylation:
-
Radioactive method: After thorough washing, quantify the incorporated radioactivity on the phosphocellulose paper/filters using a scintillation counter.
-
Luminescence method: Measure the luminescence signal using a luminometer. The signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
-
Data Analysis: Plot the measured PKA activity against the concentration of the cAMP analog to determine the EC₅₀ value.
Epac Activation Assay (Rap1 Activation Pull-Down Assay)
This protocol measures the activation of Epac by quantifying the amount of its downstream effector, Rap1, in its active GTP-bound state.
Materials:
-
Cells expressing Epac and Rap1
-
cAMP analog to be tested (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)
-
GST-RalGDS-RBD (Ras-binding domain) fusion protein conjugated to glutathione-agarose beads
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Wash Buffer (similar to Lysis Buffer but with lower detergent concentration)
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell treatment: Treat cultured cells with the desired concentrations of the cAMP analog for a specified time. Include untreated cells as a negative control.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Clarify lysate: Centrifuge the cell lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Positive and negative controls: In separate tubes, incubate a portion of the lysate from untreated cells with GTPγS (to load Rap1 with GTP) or GDP (to keep Rap1 in the inactive state).
-
Pull-down of active Rap1: Add the GST-RalGDS-RBD agarose beads to the clarified cell lysates (including the GTPγS and GDP controls). Incubate at 4°C with gentle rotation for 1-2 hours to allow the beads to bind to GTP-bound Rap1.
-
Wash: Pellet the beads by centrifugation and wash them several times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with an anti-Rap1 antibody to detect the amount of active Rap1 that was pulled down.
-
Data Analysis: Quantify the band intensities from the Western blot to determine the relative amount of activated Rap1 in response to different concentrations of the cAMP analog.
Conclusion
The judicious selection of cAMP analogs is critical for elucidating the distinct roles of PKA and Epac in cellular signaling. This compound serves as a valuable tool for specifically activating PKA, while analogs like 8-pCPT-2'-O-Me-cAMP are indispensable for probing Epac-mediated pathways. By utilizing the quantitative data and detailed experimental protocols provided in this guide, researchers can confidently design and execute experiments to dissect the complex and vital signaling networks governed by cAMP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experimental Findings Using Sp-8-CPT-cAMPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sp-8-CPT-cAMPS, a potent and selective activator of cAMP-dependent Protein Kinase A (PKA), with other commonly used cAMP analogs. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of cAMP analogs for their experiments, with a focus on reproducibility and performance. The data is supported by experimental findings from various studies.
Executive Summary
This compound is a lipophilic, membrane-permeant, and phosphodiesterase-resistant cAMP analog that demonstrates high selectivity and potency for PKA activation. These characteristics contribute to its reliability and the reproducibility of experimental findings. This guide compares this compound with other widely used cAMP analogs, such as 8-Br-cAMP, Dibutyryl-cAMP, and the Epac-selective activator 8-pCPT-2'-O-Me-cAMP, across key performance metrics.
Comparative Data of cAMP Analogs
The following tables summarize the quantitative data on the activation of PKA and another key cAMP effector, Exchange protein directly activated by cAMP (Epac). These values are crucial for understanding the potency and selectivity of each analog.
Table 1: PKA Activation Constants (Ka)
| Compound | PKA Type I (Ka, µM) | PKA Type II (Ka, µM) | Reference |
| This compound | 0.25 | 3.2 | [1] |
| 8-Br-cAMP | 0.05 | - | [2][3] |
| Dibutyryl-cAMP | - | - | Activator, specific Ka not consistently reported[4] |
| N6-Benzoyl-cAMP | pKi 4.0 (AI subunit) | pKi 3.8 (AII subunit) |
Note: Ka (activation constant) is the concentration of the analog required to produce half-maximal activation of the enzyme. A lower Ka indicates higher potency. pKi is the negative logarithm of the inhibition constant, a higher pKi indicates a stronger binding affinity.
Table 2: Epac Activation (EC50)
| Compound | Epac1 (EC50, µM) | Reference |
| This compound | - | Not a primary Epac activator |
| 8-Br-cAMP | Activates both PKA and Epac | |
| 8-pCPT-2'-O-Me-cAMP | 2.2 | |
| cAMP (endogenous) | 30 |
Note: EC50 (half-maximal effective concentration) is the concentration of an agonist that gives half of the maximal response. A lower EC50 indicates greater potency.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and how to experimentally assess the effects of this compound and its alternatives, the following diagrams illustrate the cAMP signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key experiments are provided below.
In Vitro PKA Kinase Activity Assay
This protocol is adapted from commercially available colorimetric PKA activity kits and published methodologies.
Objective: To quantify the enzymatic activity of PKA in response to activation by this compound and other cAMP analogs.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound and other cAMP analogs
-
96-well microplate
-
Plate reader
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)
Procedure:
-
Prepare Reagents: Dilute the PKA enzyme, substrate peptide, and cAMP analogs to the desired concentrations in kinase reaction buffer.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Kinase reaction buffer
-
PKA enzyme
-
cAMP analog (at varying concentrations)
-
-
Initiate the Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-90 minutes).
-
Stop the Reaction: Terminate the reaction according to the kit manufacturer's instructions.
-
Detection: Add the detection reagents to measure the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Measure the signal (e.g., luminescence or absorbance) using a plate reader. Plot the signal as a function of the cAMP analog concentration to determine the Ka or EC50 value.
Western Blot for Phospho-CREB (Ser133)
This protocol is a synthesized procedure based on common laboratory practices and information from various sources.
Objective: To detect the phosphorylation of CREB at Serine 133, a downstream target of PKA, in cells treated with this compound or other cAMP analogs.
Materials:
-
Cell culture (e.g., PC12 or HEK293 cells)
-
This compound and other cAMP analogs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-CREB (Ser133) (e.g., Cell Signaling Technology #9198, 1:1000 dilution)
-
Loading control primary antibody: Rabbit or Mouse anti-β-actin or anti-GAPDH
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with different concentrations of cAMP analogs for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total CREB or a loading control to normalize the data.
Conclusion
This compound stands out as a reliable and reproducible tool for studying cAMP/PKA signaling pathways. Its high potency, selectivity for PKA, and resistance to degradation by phosphodiesterases ensure consistent experimental outcomes. When compared to other cAMP analogs, this compound offers a clear advantage in experiments where specific and sustained PKA activation is desired. For studies investigating Epac-mediated pathways, the use of an Epac-selective activator like 8-pCPT-2'-O-Me-cAMP is recommended. By providing detailed comparative data and experimental protocols, this guide aims to facilitate the design of robust and reproducible experiments in the field of signal transduction research.
References
The Yin and Yang of PKA Modulation: A Guide to Using Rp-8-CPT-cAMPS as a Negative Control for Sp-8-CPT-cAMPS
For researchers, scientists, and drug development professionals investigating the ubiquitous cAMP-dependent protein kinase A (PKA) signaling pathway, the use of precise molecular tools is paramount. This guide provides a comprehensive comparison of the PKA activator, Sp-8-CPT-cAMPS, and its corresponding inhibitor, Rp-8-CPT-cAMPS, establishing the latter as an essential negative control for rigorous experimental design.
This comparison guide delves into the mechanisms of action of these two critical cAMP analogs, presents available experimental data to support their opposing effects, and provides detailed protocols for their use in studying PKA signaling.
Probing the PKA Pathway: An Overview of Sp- and Rp-8-CPT-cAMPS
This compound and Rp-8-CPT-cAMPS are diastereomers of a lipophilic, membrane-permeable, and phosphodiesterase-resistant cAMP analog. Their subtle stereochemical difference at the phosphorus atom dictates their profound and opposite effects on PKA activity.
This compound , the "S" isomer, is a potent activator of PKA. It mimics the action of endogenous cAMP by binding to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic subunits, which are then free to phosphorylate downstream target proteins.
Conversely, Rp-8-CPT-cAMPS , the "R" isomer, is a competitive inhibitor of PKA. It also binds to the regulatory subunits of PKA but fails to induce the conformational change necessary for the release of the catalytic subunits. Instead, it stabilizes the inactive holoenzyme, effectively blocking PKA activation by endogenous cAMP or cAMP analogs like this compound. This makes Rp-8-CPT-cAMPS an ideal negative control to ensure that the observed biological effects are indeed mediated by PKA activation.
Quantitative Comparison of PKA Modulation
The following table summarizes the key characteristics and available quantitative data for this compound and Rp-8-CPT-cAMPS. While comprehensive head-to-head dose-response data is limited in publicly available literature, the provided information demonstrates the clear antagonistic relationship between these two compounds.
| Feature | This compound | Rp-8-CPT-cAMPS | Reference |
| Primary Function | PKA Activator | PKA Inhibitor (Negative Control) | [1][2] |
| Mechanism of Action | Binds to PKA regulatory subunits, causing dissociation of catalytic subunits. | Competitively binds to PKA regulatory subunits, stabilizing the inactive holoenzyme. | [3] |
| Membrane Permeability | High | High | [4] |
| Resistance to Phosphodiesterases | Yes | Yes | [4] |
| Experimental Data | A concentration of 30 µM induces a measurable biological effect (inhibition of OT-induced I out). | A concentration of 300 µM completely reverses the inhibitory effect of 30 µM this compound. |
Experimental Protocols
To effectively utilize this compound and Rp-8-CPT-cAMPS in your research, it is crucial to follow well-defined experimental protocols. Below are two key protocols: one for a general in vitro PKA activity assay and another for a cell-based assay to assess the effects of these compounds on a PKA-mediated cellular response.
In Vitro PKA Kinase Activity Assay
This protocol outlines a method to directly measure the effect of this compound and Rp-8-CPT-cAMPS on the enzymatic activity of purified PKA.
Materials:
-
Purified PKA holoenzyme
-
PKA substrate (e.g., Kemptide)
-
ATP (radiolabeled or with a detection system like ADP-Glo™)
-
This compound
-
Rp-8-CPT-cAMPS
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or ADP-Glo™ reagents and a luminometer)
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound and Rp-8-CPT-cAMPS in an appropriate solvent (e.g., DMSO or water). Prepare serial dilutions of the compounds in the kinase reaction buffer.
-
Set up Reactions: In a microplate, set up the following reaction conditions in triplicate:
-
Basal Activity: PKA holoenzyme + PKA substrate + reaction buffer
-
PKA Activation: PKA holoenzyme + PKA substrate + varying concentrations of this compound
-
PKA Inhibition (Negative Control): PKA holoenzyme + PKA substrate + a fixed concentration of this compound + varying concentrations of Rp-8-CPT-cAMPS
-
Inhibitor Only Control: PKA holoenzyme + PKA substrate + varying concentrations of Rp-8-CPT-cAMPS
-
-
Initiate Kinase Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction and Detect: Stop the reaction and quantify the amount of phosphorylated substrate using your chosen detection method.
-
Data Analysis: Calculate the percentage of PKA activity relative to the maximal activation by this compound. Plot dose-response curves to determine the EC50 for this compound and the IC50 for Rp-8-CPT-cAMPS.
Cell-Based Assay for PKA-Mediated Response
This protocol describes a general workflow to investigate the effect of this compound and its inhibition by Rp-8-CPT-cAMPS on a specific cellular process.
Materials:
-
Cell line of interest expressing the PKA pathway components
-
Cell culture medium and reagents
-
This compound
-
Rp-8-CPT-cAMPS
-
Assay-specific reagents to measure the cellular response (e.g., antibodies for Western blotting of a phosphorylated PKA substrate, reagents for a reporter gene assay).
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
Pre-treatment with Inhibitor: For the inhibition groups, pre-incubate the cells with Rp-8-CPT-cAMPS for a sufficient time (e.g., 30-60 minutes) to allow for cell penetration.
-
Stimulation with Activator: Add this compound to the designated wells. For the co-treatment group, add this compound to the wells already containing Rp-8-CPT-cAMPS. Include a vehicle control group.
-
Incubation: Incubate the cells for the desired time period to allow for the cellular response to occur.
-
Assay Performance: Lyse the cells or perform the specific assay to measure the downstream endpoint (e.g., protein phosphorylation, gene expression, cell morphology changes).
-
Data Analysis: Quantify the cellular response and compare the effect of this compound in the presence and absence of Rp-8-CPT-cAMPS. A significant reduction in the this compound-induced response by Rp-8-CPT-cAMPS confirms the involvement of PKA.
Visualizing the Molecular Interactions and Experimental Design
To further clarify the roles of these compounds and the experimental logic, the following diagrams have been generated using the DOT language.
Caption: PKA signaling pathway and points of modulation.
Caption: General workflow for a cell-based PKA assay.
References
A comparative study of different PKA activators in primary cells.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used Protein Kinase A (PKA) activators, offering insights into their performance in primary cell systems. The information is supported by experimental data and detailed protocols to assist in the selection of the most appropriate activator for your research needs.
Introduction to PKA Activation
Protein Kinase A is a crucial enzyme in cellular signaling, mediating the effects of the second messenger cyclic adenosine monophosphate (cAMP). The canonical activation of PKA begins when elevated intracellular cAMP levels, often triggered by G-protein coupled receptor (GPCR) stimulation of adenylyl cyclase, lead to the binding of cAMP to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, causing the dissociation of the catalytic subunits, which are then free to phosphorylate downstream target proteins.[1][2][3] This cascade regulates a multitude of cellular processes, including metabolism, gene transcription, and cell cycle progression.[3]
Several pharmacological agents are available to artificially activate PKA for research purposes. These activators can be broadly categorized into two groups: agents that increase intracellular cAMP levels and cAMP analogs that directly bind to and activate PKA.
Comparative Analysis of PKA Activators
This section compares four widely used PKA activators: Forskolin, 8-Bromo-cAMP (8-Br-cAMP), Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS), and N6-Benzoyl-cAMP (6-Bnz-cAMP).
Mechanism of Action
-
Forskolin: A diterpene isolated from the plant Coleus forskohlii, forskolin directly activates most isoforms of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[4] This leads to a rapid and robust increase in intracellular cAMP levels, subsequently activating PKA.
-
cAMP Analogs (8-Br-cAMP, Sp-cAMPS, 6-Bnz-cAMP): These are structurally modified versions of cAMP designed to mimic the endogenous second messenger. They directly bind to the regulatory subunits of PKA, causing the release of the active catalytic subunits. Key differences between these analogs lie in their membrane permeability, resistance to degradation by phosphodiesterases (PDEs), and selectivity for the different isoforms of PKA.
Performance Comparison in Primary Cells
| Activator | Mechanism of Action | Typical Working Concentration | Potency (EC50/K_act) | Membrane Permeability | PDE Resistance | Key Characteristics & Considerations |
| Forskolin | Adenylyl Cyclase Activator | 1-50 µM | Varies depending on cell type and adenylyl cyclase isoform expression. | High | Not applicable (acts upstream of cAMP) | Broadly effective in most cell types. Can have off-target effects. The relationship between cAMP levels and downstream effects can be complex and may differ from that of direct PKA activators. |
| 8-Bromo-cAMP (8-Br-cAMP) | Direct PKA Activator (cAMP Analog) | 10-500 µM | Lower potency compared to other analogs. | Moderate | Moderate | A commonly used, relatively inexpensive cAMP analog. Higher concentrations may be required compared to more modern analogs. |
| Sp-cAMPS | Direct PKA Activator (cAMP Analog) | 1-100 µM | High potency. | High | High | A potent and membrane-permeable activator. Its resistance to PDEs ensures a more sustained activation of PKA. |
| 6-Bnz-cAMP | Direct PKA Activator (cAMP Analog) | 1-100 µM | High potency. | High | High | A site-selective cAMP analog that preferentially binds to site A of the PKA regulatory subunit. Can be used in combination with site B-selective analogs for synergistic activation. |
Experimental Protocols
FRET-Based Measurement of PKA Activity in Live Primary Cells
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium and supplements
-
Transfection reagent suitable for primary cells
-
Imaging medium (e.g., Hanks' Balanced Salt Solution - HBSS)
-
PKA activators (Forskolin, 8-Br-cAMP, Sp-cAMPS, 6-Bnz-cAMP)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP/FRET)
-
Image analysis software (e.g., MetaFluor)
Procedure:
-
Cell Culture and Transfection:
-
Plate primary cells on glass-bottom imaging dishes suitable for microscopy.
-
Transfect the cells with the PKA FRET biosensor plasmid using a method optimized for your primary cell type. Allow 24-48 hours for biosensor expression.
-
-
Imaging Setup:
-
Replace the culture medium with pre-warmed imaging medium.
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Set up the microscope for time-lapse imaging, acquiring images in the CFP, YFP (or FRET), and transmitted light channels.
-
-
Data Acquisition:
-
Establish a baseline FRET ratio by imaging the cells for 5-10 minutes before adding any activator.
-
Prepare a concentrated stock solution of the desired PKA activator.
-
Add the activator to the imaging dish at the desired final concentration and continue time-lapse imaging.
-
As a positive control, at the end of the experiment, add a saturating concentration of a potent activator like forskolin (e.g., 50 µM) to determine the maximal FRET response.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (YFP/CFP or FRET/CFP) for individual cells.
-
Normalize the FRET ratio to the baseline to visualize the change in PKA activity over time.
-
Compare the kinetics and magnitude of the FRET response induced by different PKA activators.
-
In Vitro Radioactive PKA Kinase Assay
This biochemical assay directly measures the enzymatic activity of PKA by quantifying the transfer of radiolabeled phosphate from [γ-³²P]ATP to a specific PKA substrate peptide (e.g., Kemptide).
Materials:
-
Primary cell lysate
-
PKA-specific substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.25 mg/ml BSA)
-
PKA activators (Forskolin is not suitable for this in vitro assay as it acts on adenylyl cyclase)
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Lysate Preparation:
-
Lyse primary cells in a suitable buffer to extract proteins.
-
Determine the protein concentration of the lysate.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, the PKA substrate peptide, and the primary cell lysate.
-
Add the desired cAMP analog (8-Br-cAMP, Sp-cAMPS, or 6-Bnz-cAMP) at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Phosphate Incorporation Measurement:
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.
-
Wash the papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Place the washed papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ³²P incorporated into the substrate peptide for each condition.
-
Plot the PKA activity as a function of the activator concentration to determine the potency (e.g., EC50) of each cAMP analog.
-
Visualizations
Caption: Canonical PKA signaling pathway and points of intervention by common activators.
Caption: General experimental workflow for comparing PKA activators in primary cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forskolin and derivatives as tools for studying the role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Kinase A (PKA) Isozyme-Selective cAMP Analogs: A Comparative Analysis of Sp-8-CPT-cAMPS and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PKA isozyme specificity of Sp-8-CPT-cAMPS against other commercially available cAMP analogs. This document summarizes key performance data, details experimental methodologies for assessing specificity, and visualizes relevant biological and experimental pathways.
Introduction to PKA Isozyme Selectivity
Protein Kinase A (PKA) is a crucial mediator of signal transduction in response to cyclic AMP (cAMP). The functional diversity of PKA is largely determined by its regulatory (R) subunits, which exist in four main isoforms: RIα, RIβ, RIIα, and RIIβ. These isoforms assemble with catalytic (C) subunits to form two major types of PKA holoenzymes: PKA-I (containing RI subunits) and PKA-II (containing RII subunits). The differential expression and subcellular localization of these isozymes contribute to the specificity of cAMP signaling. Consequently, the development of cAMP analogs with isozyme-selectivity is a key strategy for dissecting PKA's role in various cellular processes and for targeted drug development.
This compound is a potent, membrane-permeable activator of both PKA-I and PKA-II. While it is widely used to stimulate PKA activity, its specificity towards the different isozymes is a critical consideration for targeted research. This guide assesses the isozyme specificity of this compound in the context of other cAMP analogs, providing researchers with the necessary data to make informed decisions for their experimental designs.
Comparative Analysis of PKA Isozyme Activation
The potency and selectivity of various cAMP analogs for PKA isozymes are typically determined by measuring their half-maximal effective concentration (EC50) for holoenzyme activation. The following table summarizes the EC50 values for this compound and a selection of alternative cAMP analogs for the activation of PKA RIα and RIIβ holoenzymes. Lower EC50 values indicate higher potency.
| cAMP Analog | Modification | PKA RIα EC50 (nM) | PKA RIIβ EC50 (nM) | Selectivity (RIα/RIIβ) |
| This compound | C8, Sp | ND | ND | Site-selective: 153-fold for site A of RI vs RII; 59-fold for site B of RII vs RI[1] |
| cAMP | None | 35 | 18 | 1.9 |
| 8-CPT-cAMP | C8 | 15 | 31 | 0.5 |
| 8-AHA-cAMP | C8 | 17 | 102 | 0.2 |
| 8-PIP-cAMP | C8 | 11 | 18 | 0.6 |
| N6-Phe-cAMP | N6 | 134 | 22 | 6.1 |
| N6-Bnz-cAMP | N6 | 180 | 38 | 4.7 |
| Sp-cAMPS | Sp | 110 | 126 | 0.9 |
*ND: Not determined in the cited studies. While specific EC50 values for this compound were not found in the direct comparative studies, it is known to be a potent activator of both PKA isozymes. Its selectivity is described in terms of its preference for the individual cAMP binding sites (A and B) on the regulatory subunits[1]. C8-substituted analogs generally show a preference for activating PKA RIα, whereas N6-substituted analogs tend to be more selective for PKA RIIβ[2][3].
Experimental Protocols for Assessing PKA Isozyme Specificity
The determination of the isozyme specificity of cAMP analogs relies on robust in vitro assays. Below are detailed methodologies for two common techniques: Fluorescence Anisotropy and Surface Plasmon Resonance.
Fluorescence Anisotropy (FA) Assay for PKA Activation
This assay measures the activation of the PKA holoenzyme by monitoring the displacement of a fluorescently labeled inhibitor peptide from the catalytic subunit upon binding of a cAMP analog to the regulatory subunits.
Materials:
-
PKA holoenzyme (RIα or RIIβ)
-
Fluorescently labeled PKA inhibitor peptide (e.g., Texas Red-labeled IP20)
-
cAMP analog to be tested
-
Assay Buffer: 50 mM HEPES, 0.005% (v/v) Triton X-100, 2 mM ATP, 10 mM MgCl₂, 2 mM DTT, and 6.25% (v/v) DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader capable of measuring fluorescence anisotropy
Procedure:
-
Prepare a stock solution of the cAMP analog in DMSO. Create a dilution series of the analog in the assay buffer.
-
Prepare the assay mixture containing 3 nM fluorescently labeled inhibitor peptide and 6 nM PKA holoenzyme in the assay buffer.
-
In a 384-well plate, add 75 µL of the assay mixture to each well.
-
Add 5 µL of the diluted cAMP analog to the wells, with final concentrations ranging from 0.25 nM to 1 µM. Include a control with no analog.
-
Incubate the plate at room temperature for at least 2 hours to allow the reaction to reach equilibrium.
-
Measure the fluorescence anisotropy on a plate reader with appropriate excitation and emission wavelengths (e.g., 570 nm excitation and 630 nm emission for Texas Red).
-
Plot the change in fluorescence anisotropy against the logarithm of the cAMP analog concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., PKA regulatory subunit) and an analyte (e.g., cAMP analog).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Recombinant PKA regulatory subunit (RIα or RIIα/β)
-
cAMP analog to be tested
-
Amine coupling kit (NHS, EDC, and ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of NHS and EDC.
-
Inject the PKA regulatory subunit (diluted in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the cAMP analog in running buffer.
-
Inject the different concentrations of the cAMP analog over the immobilized PKA regulatory subunit surface, followed by a dissociation phase with running buffer.
-
A reference flow cell without the immobilized protein should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The binding sensorgrams are recorded in real-time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizing PKA Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate cAMP analog is paramount for accurately dissecting the roles of PKA isozymes in cellular signaling. While this compound is a potent pan-PKA activator, its isozyme selectivity is nuanced, being more directed towards specific binding sites within the regulatory subunits rather than a simple preference for PKA-I or PKA-II as a whole. For researchers requiring more distinct isozyme separation, C8-substituted analogs like 8-AHA-cAMP may offer a degree of selectivity for PKA-I, while N6-substituted analogs such as N6-Phe-cAMP and N6-Bnz-cAMP provide a clearer preference for PKA-II. The experimental protocols provided herein offer robust methods for researchers to independently verify and compare the specificity of these and other cAMP analogs in their own experimental systems. This comparative guide serves as a valuable resource for designing experiments aimed at elucidating the specific functions of PKA isozymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implementing fluorescence anisotropy screening and crystallographic analysis to define PKA isoform-selective activation by cAMP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Results Using Sp-8-CPT-cAMPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sp-8-CPT-cAMPS, a potent and selective activator of cAMP-dependent protein kinase A (PKA), with other commonly used methods for activating the cAMP signaling pathway. The information presented here is intended to assist researchers in designing experiments for the independent verification of published results and in choosing the most appropriate tool for their specific research needs.
This compound is a lipophilic and membrane-permeant analog of cyclic AMP (cAMP) that is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring sustained activation of PKA.[1] Its selectivity for PKA over other cAMP effectors like Exchange Protein Directly Activated by cAMP (Epac) makes it a valuable tool for dissecting specific signaling pathways.
Comparison of PKA Activation Methods
The following table summarizes the characteristics of this compound in comparison to other common methods used to elevate intracellular cAMP levels and activate PKA. This information is compiled from various studies and should be considered in the context of the specific experimental systems used.
| Feature | This compound | Forskolin | Isoproterenol (and other β-adrenergic agonists) | 8-Bromo-cAMP / Dibutyryl-cAMP |
| Mechanism of Action | Direct allosteric activator of PKA.[2][3] | Activator of adenylyl cyclase, leading to increased intracellular cAMP. | Agonist of β-adrenergic receptors, which couple to Gs proteins to activate adenylyl cyclase. | Direct allosteric activators of PKA. |
| Specificity | Highly selective for PKA. | Activates multiple isoforms of adenylyl cyclase, leading to a general increase in cAMP. May have off-target effects. | Specific to β-adrenergic receptors, but the downstream effects are mediated by a general increase in cAMP. | Can activate both PKA and Epac. May have off-target effects or be metabolized to active byproducts.[4] |
| Cell Permeability | High, due to its lipophilic nature.[1] | High. | Acts on cell surface receptors. | Moderate to high. |
| PDE Resistance | Resistant to hydrolysis by PDEs. | The resulting cAMP is susceptible to PDE degradation. Often used with PDE inhibitors like IBMX. | The resulting cAMP is susceptible to PDE degradation. | Generally more resistant to PDEs than cAMP, but less so than this compound. |
| Typical Concentration | 10-100 µM. | 1-50 µM. | Nanomolar to micromolar range. | 100 µM - 1 mM. |
| Advantages | High specificity for PKA, sustained activation, and circumvention of receptor-level regulation. | Potent activator of cAMP production, useful for studying downstream effects of elevated cAMP. | Physiologically relevant activation of a specific receptor-mediated pathway. | Historically widely used, with a large body of literature. |
| Limitations | Bypasses the natural regulation of cAMP production. | Lack of specificity for PKA over other cAMP effectors, potential for off-target effects. | Effects are cell-type specific and dependent on receptor expression. Subject to receptor desensitization. | Lower specificity and potency compared to newer analogs. Potential for metabolic byproducts with their own biological activities. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.
Caption: The cAMP/PKA signaling pathway and points of intervention.
The diagram above illustrates how different agents activate the cAMP/PKA signaling cascade. Isoproterenol binds to a G-protein coupled receptor (GPCR) to activate adenylyl cyclase (AC), which then produces cAMP from ATP. Forskolin directly activates AC. In contrast, this compound bypasses these upstream steps and directly activates the inactive PKA holoenzyme.
Caption: Experimental workflow for verifying PKA-dependent phosphorylation.
This flowchart outlines a typical workflow for independently verifying a published result concerning PKA-dependent phosphorylation using this compound and comparing its effect to another PKA activation method.
Experimental Protocols
Below is a generalized protocol for a key experiment often used to assess PKA activation: the detection of CREB (cAMP Response Element-Binding protein) phosphorylation at Serine 133.
Objective: To verify that this compound induces the phosphorylation of CREB at Ser133, a known downstream target of PKA, and to compare the magnitude and duration of this effect with that of forskolin.
Materials:
-
Cell line of interest (e.g., HEK293T, PC12, or a specific line from the original publication)
-
Complete cell culture medium
-
This compound (sodium salt)
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CREB (Ser133)
-
Rabbit anti-total CREB
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Plating:
-
Culture cells in complete medium at 37°C and 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Cell Treatment:
-
On the day of the experiment, replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal signaling.
-
Prepare stock solutions of this compound, Forskolin, and IBMX in an appropriate solvent (e.g., water for this compound, DMSO for Forskolin and IBMX).
-
Treat the cells with the following conditions (in triplicate):
-
Vehicle control (e.g., serum-free medium with DMSO)
-
This compound (e.g., 50 µM)
-
Forskolin (e.g., 20 µM) + IBMX (e.g., 100 µM)
-
-
Incubate the cells for various time points (e.g., 15 min, 30 min, 1h, 2h) to assess the kinetics of CREB phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total CREB and then β-actin to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-CREB, total CREB, and β-actin.
-
Normalize the phospho-CREB signal to the total CREB signal for each sample.
-
Compare the normalized phospho-CREB levels across the different treatment conditions and time points.
-
By following this protocol, researchers can independently verify the ability of this compound to activate the PKA pathway and compare its efficacy and kinetics to other methods of cAMP elevation. This approach provides a robust framework for validating published findings and advancing our understanding of cAMP-mediated cellular processes.
References
- 1. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-bromo-cAMP and 8-CPT-cAMP increase the density of beta-adrenoceptors in hepatocytes by a mechanism not mimicking the effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sp-8-CPT-cAMPS: A Procedural Guide
For researchers and drug development professionals utilizing Sp-8-CPT-cAMPS, a potent and selective activator of cAMP-dependent protein kinase A (PKA), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance.[1][2] This guide provides essential information on the chemical properties of this compound and outlines a clear, step-by-step procedure for its safe disposal, adhering to general best practices for chemical waste management in a laboratory setting.
Chemical and Physical Properties
A comprehensive understanding of the chemical's properties is fundamental to safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₄ClN₅O₅PS₂ · Na |
| Formula Weight | 509.9 g/mol |
| Purity | ≥98% |
| Solubility | Soluble in water (~1 mM), DMSO, and ethanol |
| Storage Temperature | -70°C |
Disposal Workflow: A Step-by-Step Approach
The absence of a specific Safety Data Sheet (SDS) in the public domain for this compound necessitates a cautious approach to its disposal, grounded in established protocols for handling similar chemical reagents. The following workflow provides a general yet robust framework for its disposal.
Caption: A logical workflow for the safe disposal of this compound.
Understanding the Mechanism: The cAMP Signaling Pathway
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that acts as a selective activator of Protein Kinase A (PKA).[1][2] Understanding this mechanism is crucial for researchers investigating cAMP-dependent signaling pathways.
Caption: The signaling pathway activated by this compound.
Detailed Disposal Protocol
The following steps provide a detailed methodology for the safe disposal of this compound, whether in solid form or in solution.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before handling the compound.
2. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and leak-proof container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Handling and Transfer:
-
If disposing of the solid compound, carefully transfer it into the designated waste container, avoiding the creation of dust.
-
If disposing of a solution, pour the liquid carefully into the designated waste container to avoid splashing.
-
For trace amounts in empty containers, rinse the container with a suitable solvent (such as ethanol or DMSO) and pour the rinsate into the chemical waste container.
4. Labeling:
-
Clearly label the waste container with the following information:
-
"Waste: this compound"
-
The concentration and solvent (if in solution)
-
The date of accumulation
-
The hazard class (if known, otherwise label as "Chemical Waste for EHS Pickup")
-
5. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
6. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Disclaimer: This guide provides general recommendations for the disposal of this compound based on standard laboratory safety practices. It is imperative to consult the official Safety Data Sheet (SDS) for this compound and to adhere to all guidelines and regulations set forth by your institution's Environmental Health and Safety department.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Sp-8-CPT-cAMPS
Essential safety and logistical information for researchers, scientists, and drug development professionals handling Sp-8-CPT-cAMPS, a potent and selective activator of cAMP-dependent protein kinase A (PKA). [1][2] This guide provides a procedural framework for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
When handling this compound, a membrane-permeable cyclic AMP (cAMP) analog, it is crucial to adhere to stringent safety protocols.[3] Although detailed health hazard information is not widely available, the potent biological activity of this compound necessitates a cautious approach.[4] The following guidelines are based on standard laboratory practices for handling biologically active small molecules.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in solid and solution forms.
| PPE Category | Solid Form (Lyophilized Powder) | Solution Form (in DMSO, water, etc.) |
| Hand Protection | Nitrile or latex gloves (double-gloving recommended) | Nitrile or latex gloves |
| Eye Protection | Safety glasses with side shields or safety goggles | Safety glasses with side shields or safety goggles |
| Body Protection | Laboratory coat | Laboratory coat |
| Respiratory Protection | Recommended when weighing or handling the powder outside of a certified chemical fume hood to avoid inhalation. An N95 or higher-rated respirator should be used. | Not generally required if handled in a well-ventilated area or a fume hood. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on PPE selection and use.
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe handling and use of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place.[4] Long-term storage is typically recommended at -20°C or -70°C.
-
Keep the container tightly sealed to prevent moisture absorption, especially for the lyophilized powder.
2. Preparation of Solutions:
-
All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Use a calibrated analytical balance for accurate weighing.
-
This compound is soluble in aqueous solutions like water and DMSO. Prepare solutions in a fume hood.
-
Cap vials tightly and label them clearly with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
When using solutions of this compound, always wear the appropriate PPE.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Work in a well-ventilated area.
4. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, pipette tips, and gloves, should be considered chemical waste.
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures.
-
Do not dispose of this compound down the drain or in the regular trash.
Signaling Pathway of this compound
This compound is a potent activator of Protein Kinase A (PKA). It mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. These active catalytic subunits then phosphorylate downstream target proteins, modulating a wide range of cellular processes.
Caption: PKA signaling pathway activated by this compound.
Experimental Workflow: General Handling Procedure
The following diagram outlines a typical workflow for handling this compound from stock preparation to experimental use.
Caption: General workflow for handling this compound.
By adhering to these safety guidelines and operational procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
